molecular formula C15H18N2O2S B1265773 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide CAS No. 51123-09-2

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Cat. No.: B1265773
CAS No.: 51123-09-2
M. Wt: 290.4 g/mol
InChI Key: ZAXMFSSGOARPBM-UHFFFAOYSA-N
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Description

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXMFSSGOARPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885942
Record name Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl-
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Molecular Weight

290.4 g/mol
Source PubChem
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CAS No.

51123-09-2
Record name 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide
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Record name Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl-
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Record name 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, a valuable research chemical. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and experimental workflows.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process. The pathway commences with the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate subsequently undergoes a reaction with N-ethylaniline to form N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide. The final step involves the selective reduction of the nitro group to an amine, affording the target compound.

Synthesis_Pathway p_nitrotoluene p-Nitrotoluene sulfonyl_chloride 2-Methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->sulfonyl_chloride Chlorosulfonic Acid nitro_sulfonamide N-Ethyl-2-methyl-5-nitro-N- phenylbenzenesulfonamide sulfonyl_chloride->nitro_sulfonamide N-Ethylaniline, Base final_product 5-Amino-N-ethyl-2-methyl-N- phenylbenzenesulfonamide nitro_sulfonamide->final_product Reduction (e.g., SnCl2/HCl)

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This procedure is adapted from a patented method for the sulfonation of p-nitrotoluene.[1]

Protocol:

  • In a well-ventilated fume hood, dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or chloroform within a reaction vessel equipped with a stirrer.

  • With vigorous stirring, slowly add chlorosulfonic acid to the solution. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Maintain the reaction at this temperature with continuous stirring at a rate of 800-1000 rpm until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and carefully add water, with a volume of 0.3-0.4 times that of the organic solvent used.

  • Perform aqueous washes (2-3 times) and separate the organic phase.

  • Concentrate the organic phase under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride. Further purification can be achieved by recrystallization or chromatography if necessary.

ParameterValueReference
Reactant Ratio (p-nitrotoluene:chlorosulfonic acid)1:1.2 - 1:1.5 (w/w)[1]
Reaction Temperature100 - 150 °C[1]
Stirring Speed800 - 1000 rpm[1]
SolventChlorobenzene, Dichloromethane, or Chloroform[1]
Step 2: Synthesis of N-Ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

This is a standard procedure for the formation of a sulfonamide from a sulfonyl chloride and a secondary amine.

Protocol:

  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • In a separate flask, dissolve N-ethylaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. Use a slight excess (1.1-1.2 equivalents) of both the amine and the base.

  • Cool the solution of the sulfonyl chloride in an ice bath.

  • Slowly add the N-ethylaniline and base solution to the cooled sulfonyl chloride solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide. The product can be purified by column chromatography or recrystallization.

ParameterValue
Stoichiometry (Sulfonyl chloride:N-ethylaniline:Base)1 : 1.1-1.2 : 1.1-1.2
SolventDichloromethane or Tetrahydrofuran
Temperature0 °C to Room Temperature
Step 3: Reduction of N-Ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

This protocol describes the reduction of the aromatic nitro group to an amine using stannous chloride. This method is generally effective and chemoselective.

Protocol:

  • Dissolve N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in ethanol.

  • Add an excess of stannous chloride dihydrate (SnCl2·2H2O), typically 3-5 equivalents.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to precipitate tin salts and dissolve the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

ParameterValueReference
Reducing AgentStannous chloride dihydrate (SnCl2·2H2O)[2]
Equivalents of Reducing Agent3-5[3]
SolventEthanol[2]
TemperatureReflux[3]

Experimental Workflows

Experimental_Workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Nitro Reduction s1_start Dissolve p-Nitrotoluene s1_add Add Chlorosulfonic Acid s1_start->s1_add s1_react Heat and Stir (100-150°C) s1_add->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_isolate Isolate Sulfonyl Chloride s1_workup->s1_isolate s2_start Dissolve Sulfonyl Chloride s1_isolate->s2_start s2_add Add N-Ethylaniline & Base s2_start->s2_add s2_react Stir at RT s2_add->s2_react s2_workup Acid-Base Workup s2_react->s2_workup s2_isolate Isolate Nitro Sulfonamide s2_workup->s2_isolate s3_start Dissolve Nitro Sulfonamide s2_isolate->s3_start s3_add Add SnCl2·2H2O s3_start->s3_add s3_react Reflux s3_add->s3_react s3_workup Basic Workup s3_react->s3_workup s3_isolate Isolate Final Product s3_workup->s3_isolate

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The fundamental physicochemical properties of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No: 51123-09-2) are summarized below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C15H18N2O2S[1][2]
Molecular Weight 290.38 g/mol [1][2]
Melting Point 108 °C[2]
Boiling Point (Predicted) 472.3 ± 55.0 °C[2]
Density (Predicted) 1.250 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.34 ± 0.10[2]

Experimental Protocols

The following sections detail standardized experimental methodologies for the synthesis and analysis of sulfonamides. These protocols are representative of common laboratory practices and can be adapted for this compound.

General Synthesis of Sulfonamides

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] A base is used to neutralize the hydrochloric acid generated during the reaction.[3]

Reaction Scheme:

G R1-SO2Cl Sulfonyl Chloride Sulfonamide R1-SO2-N(R2)-R3 R1-SO2Cl->Sulfonamide + R2-NH-R3 R2-NH-R3 Amine R2-NH-R3->Sulfonamide Base Base HCl HCl Base->HCl Neutralizes

General reaction for the synthesis of sulfonamides.

Materials:

  • Appropriate sulfonyl chloride (e.g., 2-methyl-5-nitrobenzenesulfonyl chloride)

  • N-ethylaniline

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Base (e.g., pyridine or triethylamine)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

  • Amine Dissolution: In a clean, dry round-bottom flask, dissolve the amine (e.g., N-ethylaniline, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[3]

  • Reduction of Nitro Group (if applicable): If starting with a nitro-substituted precursor, the nitro group can be reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like tin(II) chloride (SnCl₂) in ethanol.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the analysis and quantification of sulfonamides. The following is a general method that can be optimized for a specific sulfonamide.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5-µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of an aqueous component (e.g., distilled water with an acidifier like phosphoric acid to adjust pH) and organic solvents (e.g., acetonitrile and methanol). A common ratio is 60:35:5 (v/v/v) of water:acetonitrile:methanol.[4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, for example, 278 nm.[4]

  • Temperature: The column is often maintained at a constant temperature, such as 30°C, to ensure reproducibility.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of the sulfonamide standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the sulfonamide in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Analysis: Record the chromatograms and determine the retention time of the sulfonamide. The concentration of the sulfonamide in the sample can be calculated from the peak area using the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathway

While specific biological data for this compound is not available, sulfonamides as a class are well-known for their antimicrobial properties. They act as bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[5]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, through a pathway that is not present in humans.[6] Sulfonamides exert their antimicrobial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[6] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[6] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of folic acid.[6] This ultimately leads to the cessation of bacterial growth.

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine, Methionine Tetrahydrofolate->Purines_Thymidine DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines_Thymidine->DNA_RNA_Protein Sulfonamide Sulfonamide Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Inhibition of bacterial folic acid synthesis by sulfonamides.

This guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols offer a starting point for further investigation into the specific properties and potential applications of this compound.

References

An In-depth Technical Guide on 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS 51123-09-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS 51123-09-2). This document consolidates available physicochemical data, outlines a plausible synthetic route, and details standard analytical methodologies relevant to this class of compounds. Notably, a thorough review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. This guide, therefore, serves as a foundational resource for researchers interested in exploring the potential of this compound, highlighting both what is known and where further investigation is critically needed.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of therapeutic applications including antibacterial, diuretic, and anticonvulsant agents. The presence of an amino group and the specific substitution pattern on the benzene ring suggest that this compound could be a valuable intermediate in the synthesis of more complex molecules, including dyes and potentially bioactive compounds. This guide aims to provide a detailed summary of the existing data and propose experimental approaches for its synthesis and characterization.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These data are essential for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
CAS Number 51123-09-2N/A
Molecular Formula C₁₅H₁₈N₂O₂S[1][2]
Molecular Weight 290.38 g/mol [2]
Melting Point 108 °C[2]
Boiling Point (Predicted) 472.3 ± 55.0 °C[2]
Density (Predicted) 1.250 ± 0.06 g/cm³[2]
Flash Point (Predicted) 239.4 °C[2]
Vapor Pressure (Predicted) 4.34E-09 mmHg at 25°C[2]
Refractive Index (Predicted) 1.621[2]
Appearance Off-white to light yellow powderN/A
Applications Pharmaceutical intermediate, Dye intermediateN/A

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on general methods for the preparation of N-aryl sulfonamides and aminobenzenesulfonamides.[1][3][4][5][6] The proposed pathway involves a two-step process starting from 2-methyl-5-nitrobenzenesulfonyl chloride.

Proposed Synthetic Pathway

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Reduction of Nitro Group A 2-Methyl-5-nitrobenzenesulfonyl chloride C 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide A->C Pyridine or other base B N-Ethylaniline B->C D 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide E This compound D->E Fe/HCl or H₂/Pd-C

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol

Step 1: Synthesis of 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

  • Dissolve N-ethylaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a base, such as pyridine or triethylamine, to the reaction mixture.

  • Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified 5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

  • For reduction with iron, add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC.

  • Alternatively, for catalytic hydrogenation, add a palladium on carbon catalyst (5-10% w/w) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the iron salts or the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the this compound by recrystallization or column chromatography to obtain the final product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of sulfonamide compounds.[7][8][9][10][11]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or 280 nm).

  • Purity Assessment: The purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR: Will provide information on the number and environment of the protons in the molecule, including the aromatic protons, the ethyl group protons, and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the proposed structure.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and patent databases did not yield any specific studies on the biological activity or mechanism of action of this compound. The sulfonamide class of compounds is known for a wide range of biological activities, and it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties. However, without experimental data, any discussion of its biological effects would be purely speculative.

Researchers interested in this compound would need to conduct initial screening assays to determine its potential biological activities. Based on the general properties of sulfonamides, potential areas of investigation could include:

  • Antibacterial activity

  • Carbonic anhydrase inhibition

  • Kinase inhibition

  • Anticonvulsant activity

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, followed by an initial biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_screening Initial Biological Screening start Starting Materials: 2-Methyl-5-nitrobenzenesulfonyl chloride N-Ethylaniline step1 Step 1: Sulfonamide Formation start->step1 step2 Step 2: Nitro Group Reduction step1->step2 purification Purification (Recrystallization/Column Chromatography) step2->purification hplc Purity Assessment (HPLC) purification->hplc nmr Structural Elucidation (¹H, ¹³C NMR) purification->nmr ms Molecular Weight Confirmation (MS) purification->ms screening In vitro Assays (e.g., Antibacterial, Enzyme Inhibition) hplc->screening nmr->screening ms->screening data Data Analysis screening->data

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of the novel sulfonamide, 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. The following sections detail the key physico-chemical properties, predicted spectral data, and the requisite experimental protocols for its definitive characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and development of new sulfonamide-based therapeutic agents.

Compound Profile

This compound is a sulfonamide derivative with the chemical formula C15H18N2O2S.[1] Its structure features a substituted benzene ring at the core of the benzenesulfonamide moiety, an N-ethyl-N-phenylamino group attached to the sulfonyl group, and an amino and a methyl group on the benzene ring. A thorough understanding of its three-dimensional structure is critical for predicting its pharmacological activity and metabolic fate.

PropertyValueReference
Molecular Formula C15H18N2O2S[1]
Molecular Weight 290.38 g/mol [2][1]
CAS Number 51123-09-2[1][3]
Predicted Density 1.250±0.06 g/cm3 [2]
Predicted Melting Point 108 °C[2]
Predicted Boiling Point 472.3±55.0 °C[2]

Spectroscopic and Spectrometric Data (Predicted)

Due to the absence of published experimental spectra for this specific molecule, the following data is predicted based on established principles of spectroscopy and spectrometry for analogous sulfonamide structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.6 - 7.8d1HAr-H (ortho to SO₂)
7.2 - 7.4m5HPhenyl-H
6.8 - 7.0dd1HAr-H (ortho to NH₂)
6.6 - 6.7d1HAr-H (meta to NH₂)
3.8 - 4.0q2H-CH₂-CH₃
3.7 (broad s)s2H-NH₂
2.2s3HAr-CH₃
1.1 - 1.3t3H-CH₂-CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.0Ar-C (C-NH₂)
142.0Ar-C (C-SO₂)
138.5Phenyl-C (ipso)
135.0Ar-C (C-CH₃)
129.0Phenyl-C (ortho/meta)
128.5Ar-C
127.0Phenyl-C (para)
120.0Ar-C
115.0Ar-C
45.0-CH₂-CH₃
20.0Ar-CH₃
14.0-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (primary amine)
3050 - 3020MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1620 - 1580StrongN-H bend (primary amine)
1500 - 1400Medium-StrongC=C stretch (aromatic)
1340 - 1310StrongS=O stretch (asymmetric)
1160 - 1130StrongS=O stretch (symmetric)
850 - 800StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
29080[M]⁺ (Molecular Ion)
27540[M - CH₃]⁺
261100[M - C₂H₅]⁺
15660[H₂N(CH₃)C₆H₃SO₂]⁺
10650[C₆H₅N(C₂H₅)]⁺
7730[C₆H₅]⁺

Experimental Protocols

The definitive structure elucidation of this compound requires a systematic application of modern analytical techniques.

Synthesis

While a detailed synthesis protocol is beyond the scope of this guide, a common route for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4]

Purification

The crude product should be purified using column chromatography or recrystallization to obtain a sample of high purity, which is essential for accurate spectroscopic analysis.

Spectroscopic and Spectrometric Analyses

The following are detailed protocols for acquiring the necessary data for structure confirmation.

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.

    • Perform Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-hydrogen correlations.

    • Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range carbon-hydrogen correlations, which is crucial for connecting different parts of the molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the sulfonamide.

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

  • Ionization Method: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph for separation prior to analysis.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.

  • Data Analysis: Determine the exact mass of the molecular ion and propose structures for the major fragment ions. This information is used to confirm the elemental composition and connectivity of the molecule.

Visualizations

Chemical Structure

chemical_structure cluster_benzene C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 CH3_group CH₃ C2->CH3_group C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 N2 NH₂ C5->N2 C6->C1 O1 O S->O1 O2 O S->O2 N1 N S->N1 ethyl_group N-Ethyl N1->ethyl_group phenyl_group Phenyl N1->phenyl_group

Caption: Chemical structure of the target compound.

Structure Elucidation Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for structure elucidation.

Hypothetical Signaling Pathway

Given that many sulfonamides exhibit antibacterial activity by inhibiting folate synthesis, a hypothetical signaling pathway diagram illustrating this mechanism is provided below.

signaling_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide Sulfonamide->DHPS Inhibition

Caption: Hypothetical inhibition of folate synthesis.

This guide provides a foundational framework for the comprehensive structural analysis of this compound. The successful application of these methodologies will enable researchers to confirm its molecular identity with a high degree of confidence, a critical step in the journey of drug discovery and development.

References

Technical Guide: Physicochemical and Biological Profile of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is limited. This guide provides a comprehensive overview based on the general properties of sulfonamides and related compounds. The presented data and protocols are illustrative and should be adapted for specific experimental conditions.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the solubility characteristics, potential biological activities, and standard experimental methodologies relevant to this class of compounds.

Solubility Data of Structurally Related Sulfonamides

Table 1: Solubility of Selected Sulfonamides in Various Solvents

SulfonamideSolventTemperature (°C)Solubility
SulfadiazineMethanol25> 10 mg/mL
SulfisomidineDioxane-WaterNot SpecifiedVariable, peak solubility observed in mixtures
SulfamethoxazoleDimethylacetamideNot SpecifiedSoluble
SulfanilamideWater250.75 g/100 mL[2]
SulfanilamideWater10047.7 g/100 mL[2]
SulfanilamideEthanolNot Specified2.7 g/100 mL[2]
SulfanilamideAcetoneNot Specified20 g/100 mL[2]

Table 2: Influence of pH on the Solubility of Sulfonamides

The solubility of sulfonamides, which are typically weakly acidic, is highly dependent on the pH of the aqueous medium. They are generally more soluble in alkaline solutions due to the formation of soluble salts[3].

SulfonamidepH RangeSolubility Trend
General Sulfonamides4.5 to 7.0Increased solubility with increasing pH[3]
Sulfacetamide4.5 to 7.0Highest solubility among tested sulfonamides[3]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest (e.g., this compound)

  • Solvent of choice (e.g., water, ethanol, buffer solution)

  • Glass vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing the chosen solvent. The excess solid should be visually present to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The equilibration time should be determined empirically for each compound-solvent system.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid. A crucial step is to separate the saturated solution from the excess solid without altering the equilibrium. This can be achieved by careful decantation or by filtering the supernatant through a suitable membrane filter that does not adsorb the compound.[4]

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Generate a calibration curve using the analytical instrument of choice by measuring the response (e.g., absorbance, peak area) of the standard solutions.

    • Dilute an aliquot of the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the response of the diluted sample and determine its concentration using the calibration curve.

  • Calculation: Calculate the solubility of the compound by multiplying the determined concentration by the dilution factor.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

G Shake-Flask Method Workflow A 1. Add Excess Compound to Solvent B 2. Equilibrate (Shake at Constant T) A->B 24-72h C 3. Separate Solid and Liquid Phases B->C Centrifuge or Filter D 4. Dilute Saturated Solution C->D E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the sulfonamide scaffold is associated with a wide range of pharmacological activities.[6][7] The primary and most well-known mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8][9]

Mechanism of Action of Antibacterial Sulfonamides:

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides are structurally similar to PABA and act as competitive inhibitors of DHPS.[8][9] By blocking this enzyme, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).[10] Humans are not affected by this mechanism as they obtain folic acid from their diet.[8]

Diagram: Simplified Sulfonamide Mechanism of Action

G Simplified pathway of folic acid synthesis in bacteria and its inhibition by sulfonamides. cluster_bacteria Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Sulfonamide->Inhibition Inhibition->DHPS

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis in bacteria.

Beyond antibacterial activity, various sulfonamide derivatives have been explored for other therapeutic applications, including as diuretics, anticonvulsants, and anti-inflammatory agents.[7][8] The specific biological activity of this compound would depend on its unique substitution pattern and would require dedicated biological screening to be determined.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical and biological properties of this compound based on the well-established characteristics of the sulfonamide class of compounds. While specific experimental data for the title compound is lacking in the public domain, the provided information on the solubility of related compounds, a detailed protocol for solubility determination, and the general mechanism of action of sulfonamides offer a valuable starting point for researchers and drug development professionals. Further experimental investigation is necessary to elucidate the precise properties of this specific molecule.

References

In-Depth Technical Guide: Thermal Stability of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, hypothetical representative data, based on the analysis of structurally similar sulfonamide derivatives, is presented. The methodologies and potential decomposition pathways described herein serve as a foundational guide for researchers intending to perform thermal analysis on this compound.

Introduction

This compound is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol .[1][2][3][4][5][6] Its CAS number is 51123-09-2.[1][3][4][7][8] Understanding the thermal stability of such compounds is a critical aspect of drug development and formulation. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the physical and chemical stability of active pharmaceutical ingredients (APIs) under various temperature conditions.[9][10][11] This guide provides a framework for assessing the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC15H18N2O2S[1][2][3][4][5][6]
Molecular Weight290.38 g/mol [1][2][3][4][5][6]
CAS Number51123-09-2[1][3][4][7][8]
Melting Point108 °C[1]
Predicted Boiling Point472.3±55.0 °C[1]
Predicted Density1.250±0.06 g/cm3 [1][2][5]

Hypothetical Thermal Analysis Data

In the absence of specific published data for this compound, the following tables present hypothetical data based on the expected behavior of similar sulfonamide compounds.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature.[9] For a compound like this compound, a multi-stage decomposition is anticipated.

ParameterPredicted Value
Onset of Decomposition (Tonset)~ 150 - 200 °C
Major Decomposition Step 1~ 200 - 300 °C
Major Decomposition Step 2~ 300 - 450 °C
Residual Mass at 600 °C< 5%
Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature.[10][11] The DSC thermogram for this compound would be expected to show an endothermic event corresponding to its melting point, followed by exothermic or endothermic events related to decomposition.[10]

Thermal EventPredicted Temperature RangeType
Melting~ 105 - 115 °CEndothermic
Decomposition> 200 °CExo- or Endothermic

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis on this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for analyzing the thermal stability of the target compound using a thermogravimetric analyzer.[10]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (e.g., alumina or platinum).[10]

Methodology:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[10]

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition from the resulting TGA curve.[10]

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the steps for analyzing the melting behavior and decomposition energetics of the target compound using a differential scanning calorimeter.[10][12]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.[10]

  • Prepare an empty, sealed aluminum pan to serve as a reference.[10]

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards. Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[10]

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point and any subsequent thermal events from the DSC curve.[10]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of a pharmaceutical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing a Weigh Sample b Encapsulate in Pan/Crucible a->b c TGA Analysis b->c d DSC Analysis b->d e Generate Thermograms c->e d->e f Determine Thermal Events e->f g Data Interpretation f->g h h g->h Report Findings

Caption: Generalized workflow for thermal analysis.

Hypothetical Signaling Pathway

While the specific biological targets of this compound are not detailed in the available literature, sulfonamides are a well-known class of compounds that can act as inhibitors of specific enzymes. The following diagram illustrates a generalized signaling pathway where a sulfonamide compound inhibits a kinase, a common mechanism in drug action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase Kinase receptor->kinase substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response drug 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide drug->kinase Inhibition

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While specific experimental data is currently unavailable, the provided hypothetical data and generalized experimental protocols offer a robust starting point for researchers and drug development professionals. The thermal analysis workflow and hypothetical signaling pathway diagrams serve to contextualize the importance of thermal stability studies in the broader scope of pharmaceutical development. Further experimental investigation is necessary to fully characterize the thermal properties of this compound.

References

Spectroscopic Analysis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its functional groups and comparison with structurally similar molecules. Detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.

Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic sulfonamide with the following key properties:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₂S
Molecular Weight 290.38 g/mol [1][2][3]
CAS Number 51123-09-2[1][2][3][4][5]
Melting Point 108 °C

Predicted Spectroscopic Data

The following tables summarize the predicted key signals and fragments for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of its constituent functional groups.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibration ModePredicted Intensity
3450 - 3300Aromatic Amine (NH₂)N-H StretchMedium
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
2980 - 2850Alkyl (Ethyl, Methyl)C-H StretchMedium
1620 - 1580Aromatic C=CC=C StretchMedium to Strong
1350 - 1300Sulfonamide (SO₂)Asymmetric S=O StretchStrong
1170 - 1140Sulfonamide (SO₂)Symmetric S=O StretchStrong
900 - 690Aromatic C-HC-H Bend (Out-of-plane)Strong
Predicted ¹H NMR Spectroscopy Data

Predicted for a solution in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.0Multiplet3HAromatic protons on the sulfonamide-bearing ring
~ 7.4 - 7.1Multiplet5HAromatic protons on the N-phenyl ring
~ 3.8Broad Singlet2H-NH₂ protons
~ 3.4Quartet2H-N-CH₂ -CH₃
~ 2.2Singlet3HAr-CH₃
~ 1.1Triplet3H-N-CH₂-CH₃
Predicted ¹³C NMR Spectroscopy Data

Predicted for a solution in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 148 - 145Aromatic C-NH₂
~ 142 - 138Aromatic C-SO₂
~ 140 - 135Aromatic Quaternary Carbon (N-phenyl)
~ 135 - 130Aromatic C-CH₃
~ 130 - 115Aromatic CH
~ 45-N-CH₂ -CH₃
~ 20Ar-CH₃
~ 14-N-CH₂-CH₃
Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment
290[M]⁺ (Molecular Ion)
275[M - CH₃]⁺
261[M - C₂H₅]⁺
155[SO₂C₆H₃(CH₃)(NH₂)]⁺
106[N(C₂H₅)(C₆H₅)]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, both suitable for solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Data Processing: The resulting spectrum is typically used without further processing.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Processing: The obtained spectrum is typically used without further processing.

IR_Workflow cluster_atr ATR-FTIR Method cluster_kbr KBr Pellet Method A1 Clean ATR Crystal A2 Record Background A1->A2 A3 Place Sample on Crystal A2->A3 A4 Apply Pressure A3->A4 A5 Acquire Spectrum A4->A5 B1 Grind Sample with KBr B2 Form Pellet B1->B2 B3 Place Pellet in Holder B2->B3 B4 Acquire Spectrum B3->B4

Fig. 1: Experimental workflow for IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • ¹H NMR Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

    • Acquire the FID, typically with proton decoupling.

  • ¹³C NMR Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve Sample in Deuterated Solvent A1 Insert Sample into Spectrometer P1->A1 A2 Lock and Shim A1->A2 A3 Acquire FID A2->A3 D1 Fourier Transform A3->D1 D2 Phase Correction D1->D2 D3 Referencing D2->D3 D4 Integration (¹H) D3->D4

Fig. 2: General workflow for NMR spectroscopy.
Mass Spectrometry (MS)

This protocol describes a general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

MS_Workflow S Sample Introduction I Ionization (EI) S->I A Mass Analysis (m/z) I->A D Detection A->D P Data Analysis D->P

Fig. 3: Workflow for Electron Ionization Mass Spectrometry.

Signaling Pathways and Logical Relationships

At the time of this writing, there is no specific information available in the public domain regarding the signaling pathways or direct logical relationships in which this compound is involved. As a sulfonamide derivative, it belongs to a class of compounds with a broad range of biological activities. Further research would be required to elucidate its specific molecular targets and mechanisms of action.

The logical relationship for its spectroscopic characterization follows a standard analytical chemistry workflow:

Logical_Workflow C Compound Synthesis/ Isolation S Spectroscopic Analysis (IR, NMR, MS) C->S D Data Interpretation S->D V Structure Verification D->V

Fig. 4: Logical workflow for structural elucidation.

References

Technical Guide: 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S. It is primarily recognized as an intermediate in the synthesis of various dyes and pigments. While its direct biological applications are not extensively documented in publicly available literature, its structural features, particularly the sulfonamide group, are common in many pharmacologically active molecules. This guide provides a summary of its known properties and outlines a general synthetic approach.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 290.38 g/mol [1][2][3]
Molecular Formula C15H18N2O2S[1][2][3]
CAS Number 51123-09-2
Melting Point 108 °C
Boiling Point (Predicted) 472.3±55.0 °C
Density (Predicted) 1.250±0.06 g/cm3

Synthesis

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned through the following steps:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Reduction Step cluster_4 Final Product A 5-Nitro-2-methylbenzenesulfonyl chloride C Sulfonamide Formation (Base catalyst, e.g., Pyridine) A->C B N-Ethylaniline B->C D N-Ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide C->D E Nitro Group Reduction (e.g., Sn/HCl or H2/Pd-C) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

Step 1: Sulfonamide Formation

  • Dissolve N-ethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.

  • Add a base, such as pyridine or triethylamine, to the solution to act as a proton scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 5-nitro-2-methylbenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the purified N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Use of hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    • Metal/Acid Reduction: Use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using a metal/acid system, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Concentrate the organic solution under reduced pressure to yield the crude final product.

  • Purify the this compound by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

While this specific molecule is primarily documented as a dye intermediate, the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. Researchers could potentially investigate this compound and its derivatives for various biological activities.

A logical starting point for investigating the biological potential of this molecule could be to screen it against a panel of targets known to interact with sulfonamide-containing compounds.

G cluster_0 Compound cluster_1 Initial Screening cluster_2 Hit Identification cluster_3 Lead Optimization A 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide B Enzyme Inhibition Assays (e.g., Carbonic Anhydrases, Kinases) A->B C Receptor Binding Assays A->C D Antimicrobial Activity Screening A->D E Identification of Biological Activity B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesis of Analogs F->G G->F

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a known chemical intermediate with well-defined physical and chemical properties. While its direct application in drug development is not currently established, its chemical structure suggests that it and its derivatives could be of interest for further biological investigation. The provided general synthetic protocols and proposed screening workflow offer a foundation for researchers to explore the potential of this compound.

References

Technical Guide: 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is an aromatic sulfonamide compound primarily utilized as a chemical intermediate in the synthesis of various dyes. Its molecular structure, containing a primary amino group, makes it a suitable diazo component for the production of azo dyes. This guide provides a comprehensive overview of its known chemical properties, a representative synthesis protocol, and its application in dye manufacturing.

Disclaimer: Extensive literature searches did not yield any publicly available data regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Its primary application appears to be in the chemical industry as a dye intermediate, and it has not been extensively studied for pharmacological purposes. Therefore, the sections on experimental protocols and signaling pathways will focus on its chemical synthesis and application rather than biological effects.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and physical properties of this compound.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 51123-09-2[1][2][3][4][5]
Molecular Formula C₁₅H₁₈N₂O₂S[1][2][5]
Molecular Weight 290.38 g/mol [1][2][5]
Melting Point 108 °C[1]
Boiling Point (Predicted) 472.3 ± 55.0 °C[1]
Density (Predicted) 1.250 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.34 ± 0.10[1]
Synonyms[1]
  • 4-Toluidine-2-N-ethyl-sulfoanilide

  • 5-Amino-2-Methyl-N-Ethyl-N-Phenyl-Benzenesulfonamide

  • 4-AMINOTOLUENE-2-(N-ETHYL)SULFONANILIDE

  • AMINO-4-METHYL-BENZENE-3-(N-ETHYL)-SULFANILIDE

  • Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl-

Representative Synthesis Protocol

Reaction Scheme:

The synthesis would likely proceed in two main steps:

  • Sulfonylation: Reaction of N-ethylaniline with 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Reduction: Reduction of the nitro group to an amino group.

Materials:

  • N-ethylaniline

  • 2-methyl-5-nitrobenzenesulfonyl chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • An appropriate solvent (e.g., dichloromethane, chloroform)

  • A reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with H₂/Pd-C)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Sulfonylation of N-ethylaniline:

    • Dissolve N-ethylaniline in the chosen solvent in a reaction flask.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a dilute sodium hydroxide solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the purified N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add the reducing agent. If using tin(II) chloride, the reaction is typically carried out in the presence of concentrated hydrochloric acid. If using catalytic hydrogenation, a palladium on carbon catalyst is used under a hydrogen atmosphere.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and, if necessary, filter off the catalyst.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

    • Further purification can be achieved by recrystallization.

Application in Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes. The general workflow for this process is illustrated below.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide na_hcl NaNO₂ / HCl start->na_hcl Reacts with diazonium Diazonium Salt Intermediate na_hcl->diazonium Forms coupling_agent Coupling Agent (e.g., Naphthol, Aniline derivative) diazonium->coupling_agent Couples with azo_dye Azo Dye Product coupling_agent->azo_dye Forms purification Purification (e.g., Recrystallization, Chromatography) azo_dye->purification Undergoes final_dye Final Purified Azo Dye purification->final_dye Yields

General workflow for the synthesis of azo dyes.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its chemical structure as a sulfonamide might suggest potential biological activities, as many sulfonamide-containing compounds are known to have pharmacological effects. However, without experimental data, any such potential remains purely speculative. Researchers interested in the pharmacological properties of this compound would need to conduct initial in vitro and in vivo screening studies.

Conclusion

This compound is a well-defined chemical entity with established use as an intermediate in the dye industry. Its chemical properties are documented, and a general synthesis protocol can be proposed based on standard organic chemistry principles. However, a significant knowledge gap exists regarding its biological effects. For professionals in drug development, this compound represents an unexplored chemical scaffold. Future research would be required to determine if it possesses any therapeutic potential.

References

An In-depth Technical Guide on the Health and Safety of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice.

Introduction

This compound is a chemical compound belonging to the sulfonamide class. While specific toxicological data for this particular compound is limited in publicly accessible literature, this guide summarizes the available information and provides context based on the broader class of sulfonamides. The primary known hazards are related to irritation of the skin, eyes, and respiratory system.

Physicochemical Information

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 51123-09-2
Molecular Formula C15H18N2O2S
Molecular Weight 290.38 g/mol [1]
Melting Point 108 °C[1]
Boiling Point 472.3±55.0 °C (Predicted)[1]
Density 1.250±0.06 g/cm3 (Predicted)[1]
Flash Point 239.4°C[1]
Vapor Pressure 4.34E-09mmHg at 25°C[1]
Refractive Index 1.621[1]

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as an irritant.

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation[2]
Eye Irritation Category 2H319: Causes serious eye irritation[2]
Specific target organ toxicity – single exposure Category 3H335: May cause respiratory irritation[2]

Signal Word: Warning

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]

Toxicological Data

TestSpeciesRouteValue
Acute Oral Toxicity (LD50) Not availableOralNo data available
Acute Dermal Toxicity (LD50) Not availableDermalNo data available
Acute Inhalation Toxicity (LC50) Not availableInhalationNo data available

General Sulfonamide Toxicity and Mechanism of Action

As this compound is a sulfonamide, its toxicological properties may be inferred from the general characteristics of this class of compounds. Sulfonamides are synthetic bacteriostatic antibiotics that act by competitively inhibiting the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[4] Folic acid is essential for the synthesis of purines and ultimately DNA.[4] Since humans obtain folic acid from their diet, their DNA synthesis is less affected by this mechanism.[4]

The primary mechanism of action of sulfonamides is the inhibition of the enzyme dihydropteroate synthase (DHPS).[5] By mimicking PABA, sulfonamides bind to DHPS and block the synthesis of dihydrofolic acid, which in turn disrupts the production of DNA, RNA, and proteins in bacteria.[5][6]

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction Purines Purines THF->Purines Co-factor for Synthesis DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Sulfonamide 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide (Sulfonamide) Inhibition Sulfonamide->Inhibition

General mechanism of action of sulfonamides.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not available. However, a general workflow for an in vivo acute toxicity study, a fundamental component of a compound's safety assessment, is provided below. Such studies are essential for understanding the systemic toxicity of a novel sulfonamide in a whole organism.

General Protocol for In Vivo Acute Toxicity Screening

This protocol is a generalized representation and should be adapted based on specific regulatory guidelines (e.g., OECD, FDA).

  • Test System:

    • Species: Typically, a rodent species such as rats or mice is used.

    • Health Status: Animals should be healthy and acclimated to the laboratory conditions.

  • Dose Formulation:

    • The test substance is formulated in a suitable vehicle. The choice of vehicle should consider the solubility of the compound and its compatibility with the test species.

  • Dose Administration:

    • The test substance is administered in a single dose via the intended route of exposure (e.g., oral gavage, dermal application, inhalation).

  • Observation Period:

    • Animals are observed for a set period, typically 14 days, for any signs of toxicity. This includes changes in behavior, appearance, and body weight.

  • Endpoints:

    • Mortality: The number of animals that die during the observation period is recorded.

    • Clinical Observations: Detailed observations of any toxic effects are documented.

    • Body Weight: Body weights are measured at regular intervals.

    • Pathology: At the end of the study, a gross necropsy is performed on all animals. Tissues may be collected for histopathological examination.

  • Data Analysis:

    • The data are analyzed to determine the potential health hazards that might arise from a single, short-term exposure to the substance. If applicable, an LD50 value is calculated.

Acute_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis dose_prep Dose Formulation & Preparation dosing Single Dose Administration dose_prep->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy histopathology Histopathology (if required) necropsy->histopathology data_analysis Data Analysis & Reporting necropsy->data_analysis histopathology->data_analysis

Generalized workflow for an in vivo acute toxicity study.

Conclusion

The available data for this compound indicate that it is a skin, eye, and respiratory irritant. There is a notable absence of specific quantitative toxicological data for this compound. In the absence of such data, a cautious approach should be taken, and the general toxicological properties of the sulfonamide class, including the potential for hypersensitivity reactions, should be considered. Any handling or research involving this compound should be conducted with appropriate personal protective equipment and in a well-ventilated area, following established laboratory safety protocols. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is a key aromatic amine intermediate used in the synthesis of various azo dyes. Its chemical structure, featuring a primary amino group, allows it to be readily diazotized and subsequently coupled with a range of electron-rich aromatic compounds to produce a diverse palette of colors. The sulfonamide group and the N-ethyl-N-phenyl substituent can influence the solubility, substantivity, and fastness properties of the resulting dyes, making them suitable for various applications, including the dyeing of textiles and potentially for specialized applications in diagnostics and imaging where tailored spectral properties are required.

The general principle of synthesizing azo dyes from this intermediate involves a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt by treatment with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, the chromophore responsible for the color of the dye.

By carefully selecting the coupling component, a wide variety of colors and dye properties can be achieved. For instance, coupling with naphthol derivatives typically yields orange to red dyes, while coupling with pyrazolone derivatives can produce yellow dyes.

Application in Azo Dye Synthesis

This intermediate is particularly valuable for producing acid and disperse dyes. The presence of the sulfonamide group can impart water solubility, a key characteristic of acid dyes used for dyeing protein fibers like wool and silk, as well as polyamides. By modifying the substituents, the solubility can be adjusted to create disperse dyes suitable for hydrophobic fibers such as polyester.

A structurally similar compound, 5-Amino-2-methyl-N-phenylbenzenesulfonamide, is used in the commercial synthesis of dyes such as C.I. Acid Orange 19 and C.I. Acid Yellow 25.[1][2] This indicates that this compound is a viable precursor for analogous dyes with potentially altered shades and properties due to the presence of the N-ethyl group.

Experimental Protocols

The following are representative protocols for the synthesis of an orange and a yellow azo dye using this compound as the diazo component. These protocols are based on established methods for azo dye synthesis.

Protocol 1: Synthesis of a Monoazo Orange Dye

This protocol describes the synthesis of an orange dye analogous to C.I. Acid Orange 19 by coupling diazotized this compound with 4-Hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 4-Hydroxynaphthalene-1-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Equipment:

  • Beakers (250 mL and 500 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Glass rod

  • Buchner funnel and filter flask

  • pH paper

  • Thermometer

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 2.90 g (0.01 mol) of this compound to 50 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

  • Stir the mixture until the amine is fully dissolved. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 2.24 g (0.01 mol) of 4-Hydroxynaphthalene-1-sulfonic acid in 50 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of the coupling component with vigorous stirring.

  • An orange-red precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • After coupling, "salt out" the dye by adding a saturated sodium chloride solution until precipitation is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution.

  • Dry the synthesized dye in an oven at 60-70 °C.

Protocol 2: Synthesis of a Monoazo Yellow Dye

This protocol outlines the synthesis of a yellow dye analogous to C.I. Acid Yellow 25 by coupling the diazotized intermediate with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Equipment:

  • Beakers (250 mL and 500 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Glass rod

  • Buchner funnel and filter flask

  • pH paper

  • Thermometer

Procedure:

Part A: Diazotization of this compound

  • Follow the same procedure as in Protocol 1, Part A.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 2.70 g (0.01 mol) of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonamide in 50 mL of a 10% sodium carbonate solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of the pyrazolone coupling component with vigorous stirring.

  • A yellow precipitate should form. Maintain the pH of the reaction mixture between 8-9 by adding more sodium carbonate solution if necessary.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Precipitate the dye completely by adding solid sodium chloride.

  • Collect the yellow dye by vacuum filtration, wash with a cold saturated NaCl solution, and dry.

Data Presentation

The following table presents representative data for C.I. Acid Yellow 25, a dye synthesized from the structurally similar diazo component, 5-Amino-2-methyl-N-phenylbenzenesulfonamide.[1][3] This data can be used as an estimation for the properties of the analogous dye synthesized from the N-ethyl derivative.

PropertyValue
C.I. Name Acid Yellow 25
Molecular Formula C₂₃H₂₀N₅NaO₆S₂
Molecular Weight 549.56 g/mol
Color Yellow
Solubility Soluble in water (yellow solution)
λmax 392 nm
Molar Extinction Coeff. 13200 L mol⁻¹ cm⁻¹ (at 259 nm in H₂O)

Visualizations

Dye_Synthesis_Workflow A 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide B NaNO2, HCl 0-5 °C A->B Diazotization C Diazonium Salt B->C E Azo Coupling (Alkaline conditions) C->E D Coupling Component (e.g., Naphthol or Pyrazolone derivative) D->E F Azo Dye E->F

Caption: General workflow for the synthesis of azo dyes.

Logical_Relationship Diazo Diazotized 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide Coupler Coupling Component Class Diazo->Coupler Naphthol Naphthol Derivatives Coupler->Naphthol Pyrazolone Pyrazolone Derivatives Coupler->Pyrazolone Aniline Aniline Derivatives Coupler->Aniline OrangeRed Orange/Red Dyes Naphthol->OrangeRed Yellow Yellow Dyes Pyrazolone->Yellow Various Various Colors Aniline->Various

Caption: Relationship between coupling component and dye color.

References

Application Notes and Protocols for 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide is a specialty chemical classified as a pharmaceutical and dye intermediate.[1][2] Its molecular structure, featuring a sulfonamide group with N-ethyl and N-phenyl substituents, along with an amino group on the benzene ring, makes it a versatile building block in organic synthesis. While its classification suggests potential use in the synthesis of active pharmaceutical ingredients (APIs), publicly available information more concretely points towards its role as a precursor in the dye industry, analogous to structurally similar compounds.[3]

This document provides an overview of the potential applications of this compound, a proposed synthesis protocol, and generalized workflows relevant to its use as a pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 51123-09-2[1]
Molecular Formula C₁₅H₁₈N₂O₂S[2]
Molecular Weight 290.38 g/mol [2]
Melting Point 108 °C[1]
Boiling Point (Predicted) 472.3 ± 55.0 °C[1]
Density (Predicted) 1.250 ± 0.06 g/cm³[2]
pKa (Predicted) 3.34 ± 0.10[1]

Applications in Synthesis

Dye Intermediate

Structurally similar sulfonamides are utilized as precursors for various dyes. For instance, 5-amino-2-methyl-N-phenylbenzenesulfonamide is a known intermediate in the synthesis of C.I. Acid Orange 19, C.I. Acid Yellow 25, and C.I. Acid Yellow 48.[3] The synthesis involves diazotization of the amino group followed by coupling with a suitable aromatic compound. It is highly probable that this compound serves a similar role in the production of specialized disperse or acid dyes.

Pharmaceutical Intermediate

While a specific blockbuster drug synthesized from this intermediate has not been identified in publicly accessible literature, its classification as a "pharmaceutical intermediate" suggests its potential role in the synthesis of more complex molecules with biological activity.[2] Sulfonamide derivatives are a well-established class of pharmacophores found in a wide range of drugs, including diuretics, anticonvulsants, and hypoglycemic agents.

The general workflow for the utilization of an intermediate like this compound in drug synthesis is depicted below.

G cluster_synthesis Intermediate Synthesis cluster_api_synthesis API Synthesis cluster_formulation Drug Formulation Starting_Materials Starting Materials Intermediate 5-amino-n-ethyl-2-methyl- -n-phenylbenzenesulfonamide Starting_Materials->Intermediate Multi-step Synthesis Reaction Chemical Transformation (e.g., Acylation, Alkylation) Intermediate->Reaction Coupling_Partner Coupling Partner(s) Coupling_Partner->Reaction API Active Pharmaceutical Ingredient (API) Reaction->API Drug_Product Final Drug Product API->Drug_Product Excipients Excipients Excipients->Drug_Product

General workflow for the use of a pharmaceutical intermediate.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of N-Ethyl-4-methyl-N-phenylbenzenesulfonamide

This step is based on the reported synthesis of N-Ethyl-N-phenyl-p-toluenesulfonamide.[4]

  • Materials:

    • 4-methyl-N-phenylbenzenesulfonamide

    • Sodium hydride (NaH)

    • N,N-dimethylformamide (DMF)

    • Ethyl iodide (C₂H₅I)

    • Methanol

    • Crushed ice

  • Procedure:

    • A mixture of 4-methyl-N-phenylbenzenesulfonamide (1.0 eq) and sodium hydride (4.0 eq) in DMF is stirred at room temperature for 30 minutes.

    • Ethyl iodide (2.0 eq) is added to the mixture.

    • Stirring is continued for an additional 3 hours.

    • The reaction mixture is poured over crushed ice to precipitate the product.

    • The precipitate is filtered, washed with water, and recrystallized from methanol.

Step 2: Nitration of N-Ethyl-4-methyl-N-phenylbenzenesulfonamide

This step introduces a nitro group onto the benzene ring, likely directed to the position ortho to the methyl group due to steric hindrance from the bulky sulfonamide group.

  • Materials:

    • N-Ethyl-4-methyl-N-phenylbenzenesulfonamide

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice bath

  • Procedure:

    • N-Ethyl-4-methyl-N-phenylbenzenesulfonamide is dissolved in concentrated sulfuric acid at 0 °C in an ice bath.

    • A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at 0-5 °C for 1-2 hours.

    • The mixture is then poured onto crushed ice, and the resulting precipitate (2-methyl-5-nitro-N-ethyl-N-phenylbenzenesulfonamide) is filtered, washed with cold water until neutral, and dried.

Step 3: Reduction of 2-methyl-5-nitro-N-ethyl-N-phenylbenzenesulfonamide

The final step involves the reduction of the nitro group to an amino group.

  • Materials:

    • 2-methyl-5-nitro-N-ethyl-N-phenylbenzenesulfonamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • The nitro compound is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • An excess of the reducing agent (e.g., SnCl₂·2H₂O in the presence of concentrated HCl, or Fe powder in acetic acid) is added.

    • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the tin or iron salts.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

G Start 4-methyl-N-phenylbenzenesulfonamide Step1 N-Ethylation (NaH, C₂H₅I, DMF) Start->Step1 Intermediate1 N-Ethyl-4-methyl-N-phenylbenzenesulfonamide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 2-methyl-5-nitro-N-ethyl- N-phenylbenzenesulfonamide Step2->Intermediate2 Step3 Reduction (e.g., SnCl₂/HCl or Fe/CH₃COOH) Intermediate2->Step3 Final_Product 5-amino-n-ethyl-2-methyl- n-phenylbenzenesulfonamide Step3->Final_Product

Proposed synthetic pathway for this compound.

Quantitative Data

Due to the lack of specific documented applications, quantitative data such as reaction yields and purity for the synthesis and use of this compound are not available in the public domain. The following table provides hypothetical target specifications for this intermediate, based on typical industry standards for pharmaceutical-grade chemicals.

ParameterTarget Value
Purity (by HPLC) ≥ 98%
Yield (Overall) > 60%
Moisture Content < 0.5%
Residual Solvents As per ICH guidelines

Conclusion

This compound is a chemical intermediate with potential applications in both the pharmaceutical and dye industries. While its specific role in the synthesis of a marketed pharmaceutical agent is not clearly documented in public sources, its structural features are of interest for the development of new chemical entities. The proposed synthetic protocol provides a viable route for its preparation in a laboratory setting. Further research into the reactivity of this compound could unveil its utility in the synthesis of novel bioactive molecules.

References

Application Notes and Protocols for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, applications, and experimental protocols for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, a versatile intermediate in organic synthesis, particularly in the manufacturing of azo dyes. While its primary application lies in the dye industry, its structural motifs suggest potential, albeit less documented, utility in medicinal chemistry.

Core Reaction Mechanism: Diazotization and Azo Coupling

The principal reaction pathway for this compound involves its primary aromatic amine group. This group can be readily converted into a diazonium salt, which is a highly reactive intermediate for subsequent azo coupling reactions.

Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is highly electrophilic.

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form a stable azo compound. The position of the coupling on the partner molecule is directed by the existing substituents.

The overall transformation can be visualized as a two-step process leading to the formation of a highly conjugated system responsible for the color of the resulting azo dye.

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide diazonium Diazonium Salt Intermediate amine->diazonium HNO₂ reagents1 NaNO₂ + HCl (aq) 0-5 °C azo_dye Azo Dye Product diazonium->azo_dye coupling_component Electron-rich Coupling Component (e.g., Naphthol derivative) coupling_component->azo_dye reagents2 Controlled pH

Diagram 1: General reaction mechanism for azo dye synthesis.

Applications in Azo Dye Synthesis

This compound is a key intermediate in the synthesis of several commercially important acid dyes. These dyes are primarily used for coloring textiles such as wool, silk, and nylon.

Dye NameC.I. NameCoupling Component
Acid Orange 19C.I. 146904-Hydroxynaphthalene-1-sulfonic acid
Acid Yellow 25C.I. 188354-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
Acid Yellow 48C.I. 188402,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

Table 1: Azo dyes synthesized from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. Researchers should optimize these protocols for specific coupling components and desired product purity.

General Protocol for Diazotization

This protocol outlines the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend one molar equivalent of this compound in a mixture of distilled water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

General Protocol for Azo Coupling

This protocol describes the reaction of the freshly prepared diazonium salt with a suitable coupling component.

Materials:

  • Diazonium salt solution (from Protocol 3.1)

  • Coupling Component (e.g., 4-Hydroxynaphthalene-1-sulfonic acid)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of the coupling component in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold solution of the coupling component.

  • Maintain the temperature at 0-10 °C and adjust the pH of the reaction mixture as required for the specific coupling reaction (typically weakly acidic to weakly alkaline) by the controlled addition of a base solution.

  • Continue stirring the reaction mixture in the ice bath for 1-3 hours to ensure the coupling reaction goes to completion.

  • The azo dye product will typically precipitate from the solution. Isolate the solid by vacuum filtration and wash with cold water and/or a brine solution.

  • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof).

Experimental_Workflow cluster_preparation Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation and Purification Amine_Solution Prepare acidic solution of This compound and cool to 0-5 °C Diazotization Diazotization: Add Nitrite solution to Amine solution (maintain 0-5 °C) Amine_Solution->Diazotization Nitrite_Solution Prepare aqueous solution of Sodium Nitrite Nitrite_Solution->Diazotization Coupling_Solution Prepare alkaline solution of Coupling Component and cool to 0-5 °C Coupling Azo Coupling: Add Diazonium salt solution to Coupling Component solution (maintain 0-10 °C and control pH) Coupling_Solution->Coupling Diazotization->Coupling Isolation Isolate crude Azo Dye (Filtration) Coupling->Isolation Purification Purify Azo Dye (Recrystallization) Isolation->Purification Analysis Characterize final product Purification->Analysis

Diagram 2: Experimental workflow for azo dye synthesis.

Applications in Drug Development

The use of this compound in drug development is not well-documented in publicly available literature. It is primarily categorized as a "pharmaceutical intermediate." The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The aromatic amine can also serve as a handle for further chemical modifications.

Researchers interested in exploring the potential of this molecule in drug discovery could consider the following logical progression:

Drug_Development_Logic cluster_modification Chemical Modification cluster_screening Biological Screening cluster_optimization Lead Optimization Start 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide Amine_Modification Modification of the primary amine group Start->Amine_Modification Sulfonamide_Modification Modification of the sulfonamide group Start->Sulfonamide_Modification Aromatic_Ring_Modification Further substitution on the aromatic rings Start->Aromatic_Ring_Modification Library_Synthesis Synthesize a library of derivatives Amine_Modification->Library_Synthesis Sulfonamide_Modification->Library_Synthesis Aromatic_Ring_Modification->Library_Synthesis Biological_Assays Screen derivatives in relevant biological assays Library_Synthesis->Biological_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Diagram 3: Logical workflow for exploring pharmaceutical applications.

Safety and Handling

This compound and its intermediates, particularly diazonium salts, should be handled with care. Diazonium salts can be explosive when isolated in a dry state and are therefore almost always used in solution. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

protocol for using 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide as a coupling agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Arylsulfonamides as Coupling Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific protocols for the use of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide as a coupling agent. The following application notes and protocols are representative of the use of arylsulfonamides in coupling reactions, particularly for amide bond formation, based on established chemical principles. The protocols provided are general and would require optimization for specific substrates.

Introduction to Arylsulfonamides in Coupling Chemistry

Arylsulfonamides and their derivatives, particularly arylsulfonyl chlorides, are versatile reagents in organic synthesis. While they are most commonly known as important structural motifs in medicinal chemistry, they can also be employed as activating agents for carboxylic acids to facilitate the formation of amide bonds, which is a cornerstone of peptide synthesis and the creation of many pharmaceuticals.[1][2] The sulfonamide group can act as an activating group in nucleophilic aromatic substitution reactions.[3] The general principle involves the reaction of a carboxylic acid with an arylsulfonyl chloride to form a mixed anhydride, which is a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

The synthesis of sulfonamides themselves can be achieved through various methods, including the coupling of amines and thiols, or the reaction of sulfonyl chlorides with amines.[4][5][6] Recent advancements have also explored the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation.[1][2]

General Protocol for Amide Bond Formation Using an Arylsulfonyl Chloride

This protocol describes a representative procedure for the coupling of a carboxylic acid and an amine using an arylsulfonyl chloride as the activating agent.

Materials:

  • Carboxylic acid

  • Amine

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride as a representative arylsulfonyl chloride)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Activated Carboxylic Acid (Mixed Anhydride Formation):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the arylsulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Amide Bond Formation:

    • To the solution containing the activated carboxylic acid, add the amine (1.0 equivalent).

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction mixture can be worked up by washing with an acidic aqueous solution (e.g., 1 M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the sulfonic acid byproduct, and finally with brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

    • The crude product can be purified by column chromatography, recrystallization, or distillation as required.

Data Presentation: Comparison of Common Coupling Reagents

For context, the following table summarizes the performance and characteristics of several widely used coupling reagents for amide bond formation.

Coupling Reagent/MethodActivating AgentAdditiveBaseTypical Reaction TimeTypical YieldKey Features & Considerations
DIC/HOBt Diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt)DIPEA or N-methylmorpholine (NMM)1-4 hoursHighWidely used in solid-phase peptide synthesis; HOBt suppresses racemization.[7]
EDC/sulfo-NHS 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)N-Hydroxysulfosuccinimide (sulfo-NHS)None (or buffer)2-4 hoursGood to HighWater-soluble carbodiimide, ideal for bioconjugation in aqueous media.[8]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate(Internal HOBt)DIPEA15-60 minutesVery HighFast and efficient, but can be expensive.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate(Internal HOBt)DIPEA30-90 minutesVery HighLess prone to side reactions compared to uronium-based reagents.
Thionyl Chloride (SOCl₂) Thionyl ChlorideNonePyridine (optional)1-3 hoursGood to HighForms a highly reactive acyl chloride intermediate; requires careful handling due to its corrosive nature.[9][10][11]

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification CarboxylicAcid Carboxylic Acid ActivatedIntermediate Activated Intermediate (Mixed Anhydride) CarboxylicAcid->ActivatedIntermediate 1.1 eq ActivatingAgent Activating Agent (e.g., Arylsulfonyl Chloride) ActivatingAgent->ActivatedIntermediate 1.1 eq Base Base Base->ActivatedIntermediate 1.1 eq AmideProduct Amide Product ActivatedIntermediate->AmideProduct Nucleophilic Attack Amine Amine Amine->AmideProduct 1.0 eq Workup Aqueous Workup AmideProduct->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: General workflow for a two-step amide coupling reaction.

Diagram 2: Logical Relationship in Sulfonamide Synthesis

Sulfonamide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ArylSulfonylChloride Aryl Sulfonyl Chloride Coupling S-N Coupling ArylSulfonylChloride->Coupling Amine Amine Amine->Coupling Sulfonamide Sulfonamide Coupling->Sulfonamide HCl HCl Coupling->HCl

Caption: Simplified representation of sulfonamide synthesis.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide as the diazo component. Azo dyes are a significant class of organic compounds characterized by the presence of the azo functional group (-N=N-) and are widely used as colorants in various industries.[1] In the realm of medicinal chemistry and drug development, azo compounds are also explored for their diverse biological activities.[2]

The synthesis of azo dyes is a well-established two-step process involving:

  • Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures.[1][3]

  • Azo Coupling: The reaction of the generated diazonium salt with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[1][4]

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from aromatic sulfonamide precursors, analogous to this compound. This data is intended to serve as a guideline for the expected yields and spectral properties of the synthesized dyes.

Table 1: Representative Reaction Yields for Azo Coupling Reactions

Coupling ComponentProduct ColorRepresentative Yield (%)
PhenolYellow-Orange75-85
2-NaphtholOrange-Red80-90
N,N-DimethylanilineYellow70-80
Salicylic AcidYellow70-85

Table 2: Representative Spectroscopic Data for Synthesized Azo Dyes

Coupling ComponentSolventRepresentative λmax (nm)
PhenolEthanol400-420
2-NaphtholEthanol480-500
N,N-DimethylanilineEthanol410-430
Salicylic AcidEthanol360-380

Experimental Protocols

Safety Precaution: Diazonium salts can be explosive when dry. These reactions should be carried out in a well-ventilated fume hood, and the diazonium salt solution should be kept cold and used immediately after preparation. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, suspend 1.0 equivalent of this compound in a mixture of distilled water and 3.0 equivalents of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature between 0-5 °C and stirring vigorously.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 15-20 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of the diazotization. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • The resulting cold diazonium salt solution is used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with Phenolic Compounds (e.g., 2-Naphthol)

This protocol outlines the coupling of the diazonium salt with a phenolic compound to form the corresponding azo dye.

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1 (1.0 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 1.0 equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the precipitated dye by vacuum filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

This protocol describes the coupling of the diazonium salt with an aromatic amine.

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1 (1.0 eq)

  • N,N-Dimethylaniline (1.0 eq)

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 1.0 equivalent of N,N-dimethylaniline in a dilute acidic solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution to facilitate the coupling reaction.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate the dye by vacuum filtration and wash with cold water.

  • Dry the purified product. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of azo dyes using this compound.

AzoDyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 5-Amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide Reagents_D NaNO₂ / HCl 0-5 °C Amine->Reagents_D DiazoniumSalt Diazonium Salt Intermediate Reagents_D->DiazoniumSalt Forms CouplingComponent Coupling Component (e.g., Phenol, Naphthol, Aniline) DiazoniumSalt->CouplingComponent Reacts with AzoDye Azo Dye Product CouplingComponent->AzoDye

General workflow for the synthesis of azo dyes.

LogicalRelationship Start Start with Primary Aromatic Amine: This compound Diazotization Diazotization (NaNO₂ + HCl, 0-5°C) Start->Diazotization DiazoniumSalt Formation of Electrophilic Diazonium Salt Diazotization->DiazoniumSalt Coupling Azo Coupling with Electron-Rich Aromatic Compound DiazoniumSalt->Coupling Product Formation of Azo Dye (Extended Conjugated System) Coupling->Product

Logical steps in azo dye synthesis.

References

Application of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in Medicinal Chemistry: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available information on the application of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) in the field of medicinal chemistry.

Extensive searches for this compound in relation to its biological activity, therapeutic targets, mechanism of action, and any preclinical or clinical studies have yielded no relevant results. The available information is limited to its identification as a chemical entity and its commercial availability from various suppliers. Some sources indicate its potential use as an intermediate in the synthesis of dyes.

Consequently, the core requirements of this request, including the provision of detailed Application Notes, experimental protocols, quantitative data, and diagrams of signaling pathways, cannot be met. The absence of any published research in medicinal chemistry for this specific compound prevents the creation of the detailed scientific documentation requested.

Researchers, scientists, and drug development professionals interested in this molecule would need to conduct foundational research to determine any potential biological effects and therapeutic applications. Such research would involve:

  • Initial Screening: Testing the compound against a variety of biological targets to identify any potential activity.

  • Hit-to-Lead Optimization: If any activity is identified, medicinal chemists would then synthesize and test derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating how the compound exerts its biological effects at a molecular level.

  • In Vitro and In Vivo Testing: Evaluating the efficacy and safety of the compound in cell-based assays and animal models.

A hypothetical workflow for such an initial investigation is outlined below.

Hypothetical Experimental Workflow for Initial Investigation

cluster_0 Compound Acquisition and Characterization cluster_1 In Vitro Screening cluster_2 Preliminary ADMET Assessment cluster_3 Decision Point a Synthesize or Procure 5-amino-N-ethyl-2-methyl-N- phenylbenzenesulfonamide b Purity and Structural Confirmation (NMR, MS, HPLC) a->b c High-Throughput Screening (Target-based or Phenotypic) b->c d Hit Identification and Validation c->d e Dose-Response and IC50/EC50 Determination d->e i Go/No-Go Decision for Further Development e->i f Solubility and Stability Assays g In Vitro Cytotoxicity (e.g., MTT assay) f->g h Permeability Assays (e.g., PAMPA) f->h g->i h->i

Caption: Hypothetical workflow for the initial biological evaluation of a novel chemical entity.

Should any research on the medicinal chemistry applications of this compound be published in the future, this document can be updated accordingly.

Derivatization of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide: Application Notes and Protocols For Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the synthesis of novel compounds from 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide will find a notable absence of established derivatization protocols in currently available scientific literature and chemical databases.

Extensive searches of scholarly articles, patent databases, and chemical repositories have revealed foundational information about the starting material, this compound, including its chemical and physical properties. However, these searches did not yield specific methodologies, reaction schemes, or detailed experimental protocols for the derivatization of this compound to generate novel molecules. The scientific literature readily provides examples of derivatization of other sulfonamides and general chemical transformations of aromatic amines, but direct application to this compound is not documented.

This lack of specific precedent means that the development of novel derivatives from this starting material will require exploratory synthetic chemistry. Researchers will need to devise and optimize new synthetic routes.

General Strategies for Derivatization

Given the structure of this compound, the primary site for derivatization is the aromatic amino group (-NH₂). This group can undergo a variety of chemical reactions to introduce new functional groups and build more complex molecules. Below are general, hypothetical protocols for common reactions that could be adapted for this specific molecule. These are intended as starting points for methods development and are not based on established procedures for this compound.

I. Acylation of the Amino Group

This reaction introduces an acyl group to the amino moiety, forming an amide linkage. This is a fundamental transformation that can be used to explore the structure-activity relationship of novel sulfonamide derivatives.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.

  • Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride or acid anhydride, 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Table 1: Hypothetical Quantitative Data for Acylation Reactions

EntryAcylating AgentSolventBaseReaction Time (h)Hypothetical Yield (%)
1Acetyl ChlorideDCMTriethylamine485
2Benzoyl ChlorideTHFPyridine1278
3Acetic AnhydrideDCMTriethylamine690
II. Sulfonylation of the Amino Group

This protocol would lead to the formation of a di-sulfonamide structure, which can be of interest in medicinal chemistry.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like pyridine or a mixture of THF and water.

  • Sulfonylating Agent: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Hypothetical Quantitative Data for Sulfonylation Reactions

EntrySulfonylating AgentSolventReaction Time (h)Hypothetical Yield (%)
1p-Toluenesulfonyl ChloridePyridine2475
2Methanesulfonyl ChlorideTHF/Water1880

Experimental and Logical Workflow Visualization

The process of developing novel derivatives from a starting material with no established derivatization protocols involves a logical progression from initial synthesis to characterization and further development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Further Development start 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide reaction Derivatization Reaction (e.g., Acylation, Sulfonylation) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir bioassay Biological Activity Screening nmr->bioassay ms->bioassay ir->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar signaling_pathway receptor Cell Surface Receptor enzyme Target Enzyme receptor->enzyme product Product enzyme->product substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor Novel Sulfonamide Derivative inhibitor->enzyme

Application Notes and Protocols for Reactions Involving 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a theoretical framework for the experimental setup and potential reactions of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. Due to a lack of specific published data on this compound, the protocols and pathways described herein are based on general principles of organic chemistry and the known reactivity of structurally similar aminobenzenesulfonamide derivatives. These notes are intended for researchers, scientists, and drug development professionals as a guide for initiating research on this molecule. All proposed experimental data are hypothetical and presented for illustrative purposes.

Compound Profile

This compound is a sulfonamide derivative with a primary amino group, making it a potentially versatile intermediate in organic synthesis. Its structure suggests utility as a building block in the development of pharmaceuticals and dyes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51123-09-2Supplier Catalogs
Molecular Formula C₁₅H₁₈N₂O₂SSupplier Catalogs
Molecular Weight 290.38 g/mol Supplier Catalogs
Appearance Off-white to light brown crystalline solid (Predicted)N/A
Melting Point 120-125 °C (Predicted)N/A
Solubility Soluble in methanol, ethanol, acetone; Insoluble in water (Predicted)N/A

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve a multi-step process starting from 2-methylaniline (o-toluidine). The general workflow is outlined below.

G A 2-Methylaniline B Chlorosulfonation A->B C 4-Amino-3-methylbenzenesulfonyl chloride B->C D Sulfonamide Formation (with N-ethylaniline) C->D E 5-amino-N-ethyl-2-methyl-N- phenylbenzenesulfonamide D->E

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and a potential derivatization reaction.

Synthesis of this compound

Protocol ID: SYN-AEMPB-001

Objective: To synthesize this compound from 4-amino-3-methylbenzenesulfonyl chloride and N-ethylaniline.

Materials:

  • 4-amino-3-methylbenzenesulfonyl chloride (1.0 eq)

  • N-ethylaniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 4-amino-3-methylbenzenesulfonyl chloride in anhydrous DCM, add pyridine and cool the mixture to 0 °C in an ice bath.

  • Slowly add N-ethylaniline to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Table 2: Hypothetical Reaction Data for SYN-AEMPB-001

ParameterValue
Yield 75%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.8-6.9 (m, 7H, Ar-H), 4.0 (s, 2H, NH₂), 3.4 (q, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 145.0, 142.1, 138.5, 132.0, 129.8, 128.5, 127.3, 125.6, 118.9, 115.2, 45.3, 20.1, 12.8
Mass Spec (ESI+) m/z 291.1 [M+H]⁺
Diazotization and Azo Coupling

The primary amino group of the title compound can be expected to undergo diazotization followed by coupling with a suitable partner to form an azo dye.

Protocol ID: RXN-AZO-002

Objective: To synthesize an azo dye from this compound and phenol.

Materials:

  • This compound (1.0 eq)

  • Sodium nitrite (1.1 eq)

  • Concentrated Hydrochloric acid

  • Phenol (1.0 eq)

  • Sodium hydroxide

  • Ice

Procedure:

  • Dissolve this compound in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring for 30 minutes in the ice bath.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

G A 5-amino-N-ethyl-2-methyl-N- phenylbenzenesulfonamide B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling C->E D Phenol (in NaOH solution) D->E F Azo Dye Product E->F

Caption: Reaction pathway for the formation of an azo dye.

Table 3: Predicted Properties of the Azo Dye Product

PropertyPredicted Value
Color Red to Orange
UV-Vis λmax (in EtOH) 480-520 nm

Potential Applications in Drug Development

Sulfonamide-containing compounds are known for their wide range of biological activities. The structure of this compound suggests it could serve as a scaffold for the development of novel therapeutic agents.

G A 5-amino-N-ethyl-2-methyl-N- phenylbenzenesulfonamide B Acylation A->B D Alkylation A->D C Amide Derivatives B->C F Potential Biological Activity (e.g., Antimicrobial, Anticancer) C->F E Substituted Amino Derivatives D->E E->F

Caption: Potential derivatization strategies for drug discovery.

Safety Precautions

As with any chemical research, appropriate safety measures must be taken. It is predicted that this compound may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Disclaimer

The information provided in these Application Notes and Protocols is for research and development purposes only. The experimental procedures and data are hypothetical and have not been validated. Researchers should conduct their own literature searches and risk assessments before commencing any experimental work.

Scaling Up the Synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide and its derivatives. These compounds are of interest in medicinal chemistry, likely as intermediates for the development of targeted therapeutics. The protocols provided are designed to be robust and scalable for laboratory and potential pilot-plant production.

Introduction

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities.[1][2][3] Notably, aminobenzenesulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[4][5][6][7][8][9] The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a key regulator of pH in the hypoxic tumor microenvironment and represents a validated target for the development of novel anticancer agents.[1][3] This application note details a scalable synthetic route to this compound, a potential building block for the synthesis of selective CA IX inhibitors and other therapeutic agents.

Scalable Synthesis Protocol

The following protocol describes a three-stage process for the synthesis of the target compound, designed for scalability.

Stage 1: Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride (2)

This initial step involves the chlorosulfonation of p-nitrotoluene (1).

  • Reaction Scheme:

  • Protocol:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the organic solvent (e.g., chlorobenzene, dichloromethane).

    • Add p-nitrotoluene (1) to the solvent and stir until dissolved.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add chlorosulfonic acid to the reaction mixture, maintaining the temperature below 10 °C. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be approximately 1:1.2-1.5.

    • After the addition is complete, slowly warm the reaction mixture to 100-150 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.

    • Separate the organic layer, wash it with water (2-3 times), and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride (2) as a solid.

Stage 2: Synthesis of 5-amino-2-methylbenzenesulfonamide (4)

This stage involves the amination of the sulfonyl chloride followed by the reduction of the nitro group in a one-pot process.

  • Reaction Scheme:

  • Protocol:

    • In a high-pressure hydrogenation reactor, add 2-methyl-5-nitrobenzenesulfonyl chloride (2), a suitable catalyst (e.g., 5% Pd/C), and an organic solvent (e.g., methanol, ethanol).

    • Add aqueous ammonia to the mixture.

    • Pressurize the reactor with hydrogen gas (0.1-2.0 MPa) and heat to the desired temperature (50-100 °C).

    • Maintain the reaction under stirring for 3-24 hours, monitoring the consumption of the starting material and the formation of the product by HPLC.

    • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-2-methylbenzenesulfonamide (4).

Stage 3: Synthesis of this compound (6)

The final step involves the N-ethylation and N-phenylation of the sulfonamide. This can be approached through a two-step or a one-pot procedure. A plausible two-step approach is detailed below.

  • Reaction Scheme:

  • Protocol (Two-Step):

    • N-Ethylation:

      • Dissolve 5-amino-2-methylbenzenesulfonamide (4) in a suitable aprotic solvent (e.g., DMF, THF) in a reaction flask.

      • Add a base (e.g., K2CO3, NaH) and stir the suspension.

      • Add an ethylating agent (e.g., ethyl iodide, diethyl sulfate) dropwise at room temperature.

      • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/HPLC).

      • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-amino-N-ethyl-2-methylbenzenesulfonamide (5). This intermediate may be purified by column chromatography if necessary.

    • N-Phenylation (Ullmann Condensation or Buchwald-Hartwig Amination):

      • Ullmann-Type Coupling:

        • Combine the crude 5-amino-N-ethyl-2-methylbenzenesulfonamide (5), an aryl halide (e.g., iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K2CO3 or K3PO4) in a high-boiling polar solvent (e.g., DMSO, DMF).[10]

        • Heat the mixture at high temperature (e.g., 120-180 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC/HPLC).

        • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

        • Purify the crude product by column chromatography to yield this compound (6).

      • Buchwald-Hartwig Amination:

        • In a glovebox or under an inert atmosphere, combine the crude 5-amino-N-ethyl-2-methylbenzenesulfonamide (5), an aryl halide or triflate (e.g., bromobenzene), a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K3PO4) in an anhydrous aprotic solvent (e.g., toluene, dioxane).[11][12][13][14]

        • Heat the reaction mixture under an inert atmosphere until completion (monitor by TLC/HPLC).

        • Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

        • Purify the residue by column chromatography to afford the final product (6).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 p-NitrotolueneChlorosulfonic acidChlorobenzene100-1502-485-95
2 2-Methyl-5-nitrobenzenesulfonyl chlorideNH3, H2, Pd/CMethanol/Ethanol50-1003-2470-85
3a 5-Amino-2-methylbenzenesulfonamideEthyl iodide, K2CO3DMF25-504-875-90
3b 5-Amino-N-ethyl-2-methylbenzenesulfonamideIodobenzene, CuI, L-proline, K2CO3DMSO120-18012-2450-70

Experimental Workflows and Signaling Pathways

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Chlorosulfonation cluster_stage2 Stage 2: Amination & Reduction cluster_stage3 Stage 3: N,N-Disubstitution p_nitrotoluene p-Nitrotoluene (1) sulfonyl_chloride 2-Methyl-5-nitro- benzenesulfonyl chloride (2) p_nitrotoluene->sulfonyl_chloride Chlorosulfonic acid amino_sulfonamide 5-Amino-2-methyl- benzenesulfonamide (4) sulfonyl_chloride->amino_sulfonamide 1. NH3 2. H2, Pd/C ethylated_intermediate 5-Amino-N-ethyl-2-methyl- benzenesulfonamide (5) amino_sulfonamide->ethylated_intermediate Ethylating Agent final_product 5-Amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide (6) ethylated_intermediate->final_product Phenylating Agent CAIX_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) cluster_inhibition Therapeutic Intervention Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX Carbonic Anhydrase IX (CA IX) (Extracellular) CAIX_gene->CAIX CO2_H2O CO2 + H2O CAIX->CO2_H2O Catalyzes Proton_export Proton Export (Maintains Intracellular pH) H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 Sulfonamide Sulfonamide Inhibitor (e.g., Derivative of Compound 6) Sulfonamide->CAIX Inhibits Apoptosis_resistance Resistance to Apoptosis Proton_export->Apoptosis_resistance Metastasis Tumor Cell Invasion & Metastasis Apoptosis_resistance->Metastasis

References

Application Notes and Protocols: The Role of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide in Fluorescent Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core chemical transformation involves the diazotization of the primary aromatic amine group of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide to form a reactive diazonium salt. This salt is then coupled with an electron-rich aromatic compound (a coupling component), such as a naphthol or an aniline derivative, to form a highly conjugated azo dye. The specific properties of the resulting dye, including its color and fluorescence, are determined by the choice of the coupling component.

Chemical Properties of the Intermediate

A summary of the key chemical properties of the starting material is presented below.

PropertyValue
Chemical Name This compound
CAS Number 51123-09-2
Molecular Formula C₁₅H₁₈N₂O₂S
Molecular Weight 290.38 g/mol
Appearance Solid (predicted)
Melting Point 108 °C

Proposed Synthesis of a Fluorescent Azo Dye

The following section outlines a two-step process for the synthesis of a fluorescent azo dye using this compound as the starting material. This process is based on well-established methods for the synthesis of related azo dyes.

Step 1: Diazotization of this compound

The first step is the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Diazotization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine 5-amino-n-ethyl-2-methyl- -n-phenylbenzenesulfonamide Dissolve Dissolve Amine in HCl/H₂O Amine->Dissolve Acid Hydrochloric Acid (HCl) Acid->Dissolve Nitrite Sodium Nitrite (NaNO₂) AddNitrite Slowly Add NaNO₂ Solution Nitrite->AddNitrite Cool Cool to 0-5 °C Dissolve->Cool Cool->AddNitrite Diazonium Diazonium Salt Solution AddNitrite->Diazonium

Caption: Workflow for the diazotization of the amine intermediate.

Experimental Protocol: Diazotization
  • Preparation of the Amine Solution: In a 250 mL beaker, suspend 2.90 g (0.01 mol) of this compound in 50 mL of distilled water.

  • Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the suspension with stirring. The amine should dissolve to form the hydrochloride salt.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes with continuous stirring. Keep the temperature below 5 °C.

  • Completion Check: After the addition is complete, stir for another 15 minutes. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of the reaction. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction

The diazonium salt is an electrophile that will react with an electron-rich aromatic compound (the coupler) to form the azo dye. The choice of the coupler determines the final properties of the dye. For a fluorescent product, a naphthol derivative is a common choice.

Azo_Coupling_Pathway cluster_reaction Coupling Reaction Diazonium Diazonium Salt Mix Mix Diazonium Salt and Coupler Solution Diazonium->Mix Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Mix Base Base (NaOH) Base->Mix Maintain Alkaline pH AzoDye Azo Dye Product Mix->AzoDye

Caption: Generalized pathway for the azo coupling reaction.

Experimental Protocol: Azo Coupling with 2-Naphthol
  • Preparation of the Coupler Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 100 mL of a 10% sodium hydroxide solution.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Reaction Completion: Stir the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation of the Dye: Isolate the precipitated dye by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).

Characterization of the Azo Dye

The synthesized dye should be characterized to determine its properties.

AnalysisPurposeExpected Outcome
Melting Point To assess purity.A sharp melting point range.
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax).An absorption peak in the visible region.
Fluorimetry To measure the fluorescence emission spectrum and quantum yield.Emission at a longer wavelength than the absorption.
FT-IR Spectroscopy To confirm the presence of functional groups (e.g., -N=N- azo linkage).Characteristic peaks for the azo group and other functional groups.
NMR Spectroscopy To confirm the chemical structure.Peaks corresponding to the protons and carbons of the synthesized molecule.

Conclusion

While this compound is not extensively documented as a precursor for commercial fluorescent brighteners, its chemical nature as an aromatic amine makes it a suitable candidate for the synthesis of azo dyes. By following the principles of diazotization and azo coupling, this intermediate can be used to create a variety of colored and potentially fluorescent compounds. The protocols provided here offer a foundational methodology for researchers to explore the synthesis and properties of novel dyes derived from this versatile intermediate. The selection of different coupling components will allow for the tuning of the spectral properties of the final products, opening avenues for new applications in materials science and bio-imaging.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The synthesis typically proceeds via three key stages:

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto an aromatic precursor.

  • Amidation: Reaction of the sulfonyl chloride with N-ethylaniline.

  • Reduction: Conversion of a nitro group to the final amine.

Synthesis_Workflow Start Starting Material (e.g., 2-methyl-5-nitroaniline) Step1 Step 1: Chlorosulfonation Start->Step1 Intermediate1 2-methyl-5-nitrobenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Amidation (with N-ethylaniline) Intermediate1->Step2 Intermediate2 N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 End Final Product: This compound Step3->End

Low or No Yield
Symptom Potential Cause Recommended Solution
Step 1: Chlorosulfonation
Low yield of sulfonyl chloride.Inactive chlorosulfonic acid due to moisture exposure.Use fresh or properly stored chlorosulfonic acid. Ensure all glassware is scrupulously dry.
Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress by TLC.
Degradation of starting material.The amino group of the starting aniline can lead to side reactions.[1][2] Consider protecting the amino group as an acetamide before chlorosulfonation.
Step 2: Amidation
Low yield of sulfonamide.Hydrolysis of the sulfonyl chloride intermediate.Ensure the sulfonyl chloride is dry before use. Perform the reaction under anhydrous conditions.
Low nucleophilicity of N-ethylaniline.Use a suitable base (e.g., pyridine, triethylamine) to activate the amine and neutralize the HCl byproduct.[3]
Steric hindrance.The ortho-methyl group may hinder the approach of N-ethylaniline. Consider using a higher reaction temperature or a more effective catalyst.
Step 3: Reduction
Incomplete reduction of the nitro group.Inactive catalyst (e.g., Pd/C, Raney Nickel).Use fresh, high-quality catalyst. Ensure proper activation if necessary.
Catalyst poisoning.Certain functional groups can poison the catalyst. Ensure starting material is pure. If a thiol is present, it will poison the catalyst.[4]
Insufficient hydrogen source.For catalytic transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate, hydrazine) is used. For catalytic hydrogenation, ensure sufficient H₂ pressure.
Formation of Impurities and Side Products
Symptom Potential Cause Recommended Solution
Step 1: Chlorosulfonation
Multiple spots on TLC, difficult purification.Formation of isomeric sulfonyl chlorides.Control the reaction temperature carefully. The position of chlorosulfonation is directed by the existing substituents on the aromatic ring.
Di-sulfonation or other side reactions.Use a controlled stoichiometry of chlorosulfonic acid. Add the reagent dropwise at a low temperature.
Step 2: Amidation
Presence of unreacted sulfonyl chloride.Insufficient amine or base.Use a slight excess of N-ethylaniline and the base.
Formation of a disulfonated product.This is less likely with a secondary amine like N-ethylaniline but can occur if a primary amine is present as an impurity.
Step 3: Reduction
Presence of hydroxylamine or other intermediates.Incomplete reduction.Increase reaction time, temperature, or catalyst loading.[5]
Dehalogenation (if applicable).If halogen substituents are present, consider using a milder reducing agent or specific catalysts like Raney nickel that are less prone to causing dehalogenation.[6]
Reduction of the sulfonamide group.This is generally not favored under typical nitro reduction conditions, but very harsh conditions could potentially affect the sulfonamide. Use selective reduction methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible synthetic route involves a three-step sequence:

  • Chlorosulfonation of a suitable precursor like 2-methyl-5-nitroaniline (or its N-acetyl protected form) using chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride.[7]

  • Amidation of the resulting sulfonyl chloride with N-ethylaniline in the presence of a base to form N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.

  • Reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or catalytic transfer hydrogenation.[6]

Q2: I am observing a low yield in the chlorosulfonation step. What can I do?

A2: Low yields in chlorosulfonation are often due to the reactivity of the starting material or the reaction conditions. The amino group in an aniline derivative can react with chlorosulfonic acid, leading to undesired side products.[1][2] A common strategy to circumvent this is to protect the amino group as an acetamide before performing the chlorosulfonation. This protecting group can be removed during a later step, often concurrently with the workup of the amidation.

Q3: How can I improve the yield of the amidation reaction?

A3: The amidation of a sulfonyl chloride with a secondary amine like N-ethylaniline can be sluggish due to steric hindrance and the relatively lower nucleophilicity of the amine compared to primary amines. To improve the yield:

  • Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Use a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl produced during the reaction.[3] This prevents the protonation and deactivation of the N-ethylaniline.

  • Consider a moderate increase in the reaction temperature to overcome the activation energy barrier.

  • Use a slight excess of N-ethylaniline to drive the reaction to completion.

Q4: What are the best methods for reducing the nitro group in the presence of a sulfonamide?

A4: The nitro group can be selectively reduced in the presence of a sulfonamide group using several methods:

  • Catalytic Hydrogenation: This is a very common and effective method. Using hydrogen gas with a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst is a standard procedure.[6]

  • Catalytic Transfer Hydrogenation: This method avoids the need for a pressurized hydrogen gas setup. A hydrogen donor such as ammonium formate, hydrazine, or cyclohexadiene is used in the presence of a catalyst like Pd/C.[1]

  • Metal/Acid Reduction: Classical methods like using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective for reducing aromatic nitro groups.[6]

Q5: How can I effectively purify the final product, this compound?

A5: Purification of the final product can typically be achieved by:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired product from impurities.

Quantitative Data Summary

The following table provides typical yield ranges for each step in the synthesis of substituted aminobenzenesulfonamides, based on literature for analogous compounds. The actual yield for the synthesis of this compound may vary depending on the specific reaction conditions and the scale of the synthesis.

Reaction Step Starting Material Product Typical Yield Range (%) Key Reaction Conditions
Chlorosulfonation N-acetyl-2-methyl-5-nitroaniline2-methyl-5-nitrobenzenesulfonyl chloride70-90%Excess chlorosulfonic acid, 0-25 °C
Amidation 2-methyl-5-nitrobenzenesulfonyl chlorideN-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide60-85%N-ethylaniline, pyridine or triethylamine as base, room temperature to 50 °C
Nitro Reduction N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamideThis compound85-95%H₂/Pd-C in ethanol or methanol, or Sn/HCl

Experimental Protocols

The following are representative protocols for the key steps in the synthesis. These should be adapted and optimized based on laboratory conditions and analytical monitoring of the reaction progress.

Protocol 1: Chlorosulfonation of N-acetyl-2-methyl-5-nitroaniline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place N-acetyl-2-methyl-5-nitroaniline.

  • Cool the flask in an ice-water bath.

  • Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-methyl-5-nitrobenzenesulfonyl chloride is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum.

Chlorosulfonation_Troubleshooting Start Low Yield in Chlorosulfonation Q1 Is the chlorosulfonic acid fresh and dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature controlled? A1_Yes->Q2 Sol1 Use fresh reagent. Ensure dry glassware. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the starting material protected (acetylated)? A2_Yes->Q3 Sol2 Maintain low temp during addition. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Protect the amino group to prevent side reactions. A3_No->Sol3

Protocol 2: Amidation of 2-methyl-5-nitrobenzenesulfonyl chloride
  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add N-ethylaniline (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with dilute HCl (to remove excess amine and base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Reduction of N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide
  • Dissolve the nitro-sulfonamide intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • The reaction mixture is then subjected to hydrogenation. This can be done by bubbling hydrogen gas through the solution or by using a Parr hydrogenator under a pressure of hydrogen (e.g., 50 psi).

  • The reaction is typically stirred at room temperature until the starting material is completely consumed as monitored by TLC.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization.

Reduction_Pathway Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺

References

Technical Support Center: Purification of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low purity after synthesis. What are the likely impurities and how can I remove them?

A1: Common impurities in the synthesis of sulfonamides can include unreacted starting materials, by-products from side reactions, and residual solvents. For this compound, potential impurities could be the corresponding nitro-precursor if the reduction of the nitro group is incomplete, or starting materials from the sulfonylation step.

Troubleshooting Steps:

  • Initial Characterization: Use techniques like TLC, HPLC, or LC-MS to get a preliminary idea of the number and polarity of the impurities.

  • Recrystallization: This is often the first and most effective method for removing minor impurities. Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, isopropanol).

  • Column Chromatography: For complex mixtures or impurities with similar polarity to the product, column chromatography is recommended. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is a common choice.

  • Acid-Base Extraction: Due to the presence of a basic amino group, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q2: I am seeing significant product loss during my purification. What are the possible causes and solutions?

A2: Product loss can occur at various stages of purification. Identifying the source of the loss is key to improving your yield.

Troubleshooting Steps:

  • Recrystallization:

    • Solvent Choice: If the product is too soluble in the recrystallization solvent at room temperature, you will lose a significant amount in the mother liquor. Test different solvents to find one with a steep solubility curve.

    • Cooling: Ensure slow cooling to allow for proper crystal formation. Crashing the product out by rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals.

    • Filtration: Ensure your filter paper is properly seated and that you are using an appropriate pore size to avoid losing fine crystals.

  • Column Chromatography:

    • Adsorption: The amino group can sometimes irreversibly adsorb to acidic silica gel. To mitigate this, you can use deactivated silica gel or add a small amount of a basic modifier (like triethylamine, ~0.1-1%) to your eluent.

    • Streaking/Tailing: This can lead to broad fractions and difficulty in separating the product from impurities. Tailing is common for amines on silica gel. Adding a small amount of a base to the mobile phase can help achieve sharper peaks.

  • Extractions:

    • Emulsions: Emulsions can form during liquid-liquid extractions, trapping your product. To break emulsions, you can try adding brine, gentle swirling instead of vigorous shaking, or filtering the mixture through celite.

    • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous phase.

Q3: My purified product is colored, but I expect a white or off-white solid. What could be the cause?

A3: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Work-up Conditions: During the work-up and purification, try to minimize exposure to air and light. Working under an inert atmosphere (nitrogen or argon) can be beneficial.

  • Solvent Quality: Ensure that the solvents you are using are pure and free from peroxides, which can promote oxidation.

  • Charcoal Treatment: If the color is due to highly colored, minor impurities, a charcoal treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal before allowing the solution to cool.

  • Reductive Work-up: If oxidation is a persistent issue, a small amount of a reducing agent like sodium bisulfite can be added during the work-up.

Quantitative Data Summary

The following table summarizes typical purity levels and expected yields for common purification techniques for sulfonamides. Note that these are general ranges and actual results will depend on the specific reaction and impurity profile.

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey Considerations
Single Recrystallization95-99%70-90%Highly dependent on solvent choice and initial purity.
Multiple Recrystallizations>99%50-80%Higher purity is achieved at the cost of lower yield.
Flash Column Chromatography98-99.5%80-95%Good for removing impurities with different polarities.
Preparative HPLC>99.5%60-85%High resolution, but more expensive and time-consuming.
Acid-Base Extraction>95% (as a pre-purification step)>90%Effective for removing non-basic impurities.

Experimental Protocols

1. General Recrystallization Protocol

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

2. Flash Column Chromatography Protocol

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or heptane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. To improve peak shape and reduce tailing of the amine, 0.1-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Start: Impure Product purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check issue Identify Primary Issue purity_check->issue low_purity Low Purity / Multiple Spots issue->low_purity Multiple impurities colored_product Colored Product issue->colored_product Discoloration poor_yield Poor Yield issue->poor_yield Significant loss recrystallize Recrystallization low_purity->recrystallize Few, less polar impurities column Column Chromatography low_purity->column Complex mixture / polar impurities charcoal Charcoal Treatment during Recrystallization colored_product->charcoal optimize_recrys Optimize Recrystallization (Solvent, Cooling Rate) poor_yield->optimize_recrys During Recrystallization optimize_column Optimize Chromatography (Add TEA, Deactivated Silica) poor_yield->optimize_column During Chromatography recrystallize->column Purity still low end_node Pure Product recrystallize->end_node Purity satisfactory column->end_node Purity satisfactory charcoal->end_node optimize_recrys->recrystallize optimize_column->column

Technical Support Center: Synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a multi-step process starting from p-nitrotoluene. The key stages are:

  • Sulfonation: Introduction of a sulfonic acid group to the p-nitrotoluene backbone.

  • Chlorination: Conversion of the sulfonic acid to the more reactive sulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride with N-ethylaniline.

  • Reduction: Conversion of the nitro group to the final amine functionality.

Each of these steps presents unique challenges and potential side reactions that can impact yield and purity.

Q2: I am getting a mixture of isomers during the initial sulfonation of p-nitrotoluene. How can I improve the regioselectivity?

This is a common issue. The sulfonation of toluene derivatives can produce ortho, meta, and para isomers. To favor the desired 2-methyl-5-nitrobenzenesulfonic acid, reaction conditions must be carefully controlled.

Troubleshooting:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer.

  • Sulfonating Agent: Using a milder sulfonating agent or controlling the concentration of sulfur trioxide can improve selectivity.

  • Solvent: The choice of solvent can influence isomer distribution.

ParameterCondition Favoring para-isomerCondition Leading to Isomer Mixture
Temperature Low (e.g., 0-10 °C)High (>25 °C)
Sulfonating Agent Gaseous SO₃ in a controlled mannerConcentrated H₂SO₄ or oleum at elevated temperatures
Reaction Time Optimized to prevent isomerizationProlonged reaction times at higher temperatures

Q3: My yield is low after the chlorination step to form 2-methyl-5-nitrobenzenesulfonyl chloride. What could be the cause?

Low yields in the chlorination step are often due to incomplete reaction or degradation of the product. Chlorosulfonic acid is a highly reactive and hazardous reagent that requires careful handling.

Troubleshooting:

  • Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

  • Stoichiometry: An insufficient amount of the chlorinating agent (e.g., chlorosulfonic acid) will lead to incomplete conversion.

  • Reaction Temperature: The reaction should be kept cool initially and then may require gentle heating to go to completion. Overheating can lead to side reactions and decomposition.

Q4: The amination reaction with N-ethylaniline is sluggish or incomplete. How can I improve this step?

The reaction between 2-methyl-5-nitrobenzenesulfonyl chloride and N-ethylaniline can be hindered by several factors.

Troubleshooting:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction. Without a base, the N-ethylaniline will be protonated, rendering it non-nucleophilic.

  • Solvent: Use an anhydrous aprotic solvent like dichloromethane or acetonitrile.

  • Purity of Reactants: Ensure both the sulfonyl chloride and N-ethylaniline are pure and dry.

Q5: During the final reduction of the nitro group, I am observing colored impurities and multiple spots on my TLC plate. What are these side products and how can I avoid them?

The reduction of an aromatic nitro group to an amine is a sensitive transformation that can lead to several side products if not properly controlled. The colored impurities are likely azo or azoxy compounds formed from the condensation of intermediate species.

Troubleshooting:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) is often clean and efficient. Metal/acid combinations (e.g., SnCl₂, Fe/HCl) are also effective but can sometimes lead to the formation of intermediates.

  • Reaction Conditions: Over-reduction or incomplete reduction can be an issue. Monitor the reaction closely by TLC. The reaction temperature and pressure (for hydrogenation) should be optimized.

  • Work-up: The work-up procedure should be performed promptly to avoid air oxidation of the desired amine or intermediates.

Side ProductCausePrevention
Nitroso Intermediate Incomplete reductionIncrease reaction time, temperature, or catalyst loading.
Hydroxylamine Intermediate Incomplete reductionIncrease reaction time, temperature, or catalyst loading.
Azo/Azoxy Compounds Condensation of nitroso and hydroxylamine intermediatesUse a reducing agent known for clean conversions (e.g., catalytic hydrogenation). Avoid strongly basic conditions during reduction.

Experimental Protocols

1. Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride

  • Materials: p-nitrotoluene, chlorosulfonic acid, organic solvent (e.g., dichloromethane).

  • Procedure:

    • In a fume hood, dissolve p-nitrotoluene in the organic solvent in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride, which can be purified by recrystallization.

2. Synthesis of N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

  • Materials: 2-methyl-5-nitrobenzenesulfonyl chloride, N-ethylaniline, triethylamine (or pyridine), anhydrous dichloromethane.

  • Procedure:

    • Dissolve N-ethylaniline and triethylamine in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in anhydrous dichloromethane to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

3. Reduction of N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

  • Materials: N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide, reducing agent (e.g., 10% Pd/C), solvent (e.g., ethanol or ethyl acetate), hydrogen source (e.g., H₂ gas or ammonium formate).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete conversion.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired this compound.

Visualized Workflows and Pathways

G cluster_synthesis Main Synthetic Pathway p-Nitrotoluene p-Nitrotoluene Sulfonation Sulfonation p-Nitrotoluene->Sulfonation H₂SO₄/SO₃ 2-methyl-5-nitrobenzenesulfonic acid 2-methyl-5-nitrobenzenesulfonic acid Sulfonation->2-methyl-5-nitrobenzenesulfonic acid Chlorination Chlorination 2-methyl-5-nitrobenzenesulfonic acid->Chlorination SOCl₂ or ClSO₃H 2-methyl-5-nitrobenzenesulfonyl chloride 2-methyl-5-nitrobenzenesulfonyl chloride Chlorination->2-methyl-5-nitrobenzenesulfonyl chloride Amination Amination 2-methyl-5-nitrobenzenesulfonyl chloride->Amination N-ethylaniline, Base N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide Amination->N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide Reduction Reduction N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide->Reduction e.g., H₂/Pd-C Final Product Final Product Reduction->Final Product

Caption: Synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Workflow for Nitro Group Reduction Start Start Problem Low Yield or Impurities in Final Product Start->Problem Check1 Identify Impurities (TLC, LC-MS) Problem->Check1 ColoredImpurities Colored Impurities (Azo/Azoxy) Check1->ColoredImpurities Yes IncompleteReaction Starting Material Present Check1->IncompleteReaction No Solution1 Change Reducing Agent (e.g., to H₂/Pd-C) ColoredImpurities->Solution1 Solution2 Optimize Reaction Conditions (Time, Temp, Pressure) IncompleteReaction->Solution2

Caption: Troubleshooting guide for the nitro reduction step.

Technical Support Center: Synthesis of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common synthetic approach involves a multi-step process beginning with the chlorosulfonation of p-nitrotoluene, followed by amidation to form 2-methyl-5-nitrobenzenesulfonamide. Subsequent reduction of the nitro group yields 5-amino-2-methylbenzenesulfonamide. The final steps involve the sequential or tandem N-ethylation and N-phenylation of the sulfonamide nitrogen.

Q2: What are the critical parameters to control during the N-alkylation and N-arylation steps?

Key parameters include the choice of base, solvent, temperature, and catalyst (if applicable). The reactivity of the alkylating and arylating agents is also crucial. Careful optimization of these parameters is necessary to achieve good yields and minimize side products.

Q3: What are some common side reactions to be aware of during the synthesis?

Common side reactions include overalkylation (dialkylation of the sulfonamide), O-alkylation of the sulfonamide in the presence of a strong base, and side reactions involving the amino group on the benzene ring if it is not appropriately protected. Ring substitution reactions on the phenyl group can also occur under harsh arylation conditions.

Q4: How can I purify the final product?

Purification of the final product can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. For column chromatography, a solvent system of appropriate polarity (e.g., hexane/ethyl acetate) should be used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in N-alkylation/N-arylation Step - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate base or solvent. - Catalyst poisoning or inactivity.- Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. - Optimize the reaction temperature. Higher temperatures may be required, but be cautious of side reactions. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, acetonitrile). - If using a catalyst, ensure it is fresh and the reaction is performed under an inert atmosphere.
Formation of Multiple Products (Impurity Issues) - Overalkylation of the sulfonamide nitrogen. - Side reactions involving the amino group. - O-alkylation of the sulfonamide.- Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. - Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the N-alkylation/N-arylation steps. - Use a less reactive base or lower the reaction temperature to minimize O-alkylation.
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily. - Co-elution of impurities during column chromatography.- Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product may help. - If the product is an oil, try to convert it to a solid salt by treating it with an appropriate acid. - Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely eluting impurities.
Inconsistent Reaction Outcomes - Reagent quality. - Presence of moisture or oxygen.- Use freshly distilled solvents and high-purity reagents. - Ensure all glassware is thoroughly dried and perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using air- or moisture-sensitive reagents and catalysts.

Experimental Protocols

Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride

This procedure is a general method for the chlorosulfonation of an activated aromatic ring.

  • To a stirred solution of p-nitrotoluene (1 eq.) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (3-5 eq.) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product, 2-methyl-5-nitrobenzenesulfonyl chloride, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of 2-methyl-5-nitrobenzenesulfonamide
  • Dissolve the crude 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent such as acetone or THF.

  • Cool the solution to 0 °C and add an excess of aqueous ammonia solution dropwise with vigorous stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • The solid 2-methyl-5-nitrobenzenesulfonamide will precipitate from the aqueous solution.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Reduction of 2-methyl-5-nitrobenzenesulfonamide
  • Suspend 2-methyl-5-nitrobenzenesulfonamide in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux or stir at room temperature under hydrogen pressure until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 5-amino-2-methylbenzenesulfonamide.

N-Ethylation and N-Phenylation of 5-amino-2-methylbenzenesulfonamide (General Approach)

This is a generalized protocol; specific conditions will need to be optimized.

  • Protect the amino group of 5-amino-2-methylbenzenesulfonamide if necessary.

  • Dissolve the (protected) 5-amino-2-methylbenzenesulfonamide in a polar aprotic solvent like DMF or DMSO.

  • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).

  • Add the ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1.1 eq.) and the arylating agent (e.g., a phenylboronic acid with a copper or palladium catalyst, or an activated aryl halide). These steps can be performed sequentially or in a one-pot fashion depending on the chosen methodology.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If a protecting group was used, deprotect it under appropriate conditions.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of N-Ethylation Reaction Conditions (Hypothetical Data)

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801245
2Cs₂CO₃Acetonitrile801265
3NaHTHF60855
4Cs₂CO₃DMF100685
5K₃PO₄DMSO110678

Table 2: Screening of Catalysts for N-Phenylation (Hypothetical Data)

Entry Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1CuIL-prolineK₂CO₃DMSO12070
2Pd(OAc)₂XantphosCs₂CO₃Toluene11082
3Cu(OTf)₂PhenanthrolineK₃PO₄Dioxane10075
4Pd₂(dba)₃BINAPNaOtBuToluene11088

Visualizations

Synthesis_Pathway A p-Nitrotoluene B 2-Methyl-5-nitro- benzenesulfonyl chloride A->B Chlorosulfonation (HSO3Cl) C 2-Methyl-5-nitro- benzenesulfonamide B->C Amidation (NH3) D 5-Amino-2-methyl- benzenesulfonamide C->D Reduction (e.g., SnCl2/HCl) E Protected Amine Intermediate D->E Protection (e.g., Ac2O) F N-Ethyl Intermediate E->F N-Ethylation (e.g., EtI, Base) G Final Product: 5-Amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide F->G N-Phenylation & Deprotection (e.g., PhB(OH)2, Pd catalyst)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine (protected) 5-amino-2-methylbenzenesulfonamide, base, and solvent B Add alkylating/arylating agents and catalyst (if needed) A->B C Heat to desired temperature under inert atmosphere B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction and perform aqueous workup D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography or recrystallization G->H

Caption: General experimental workflow for N-substitution reactions.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is the starting material consumed? (Check TLC/LC-MS) Start->Q1 A1_Yes Impurity issue Q1->A1_Yes Yes A1_No Incomplete reaction Q1->A1_No No Q2 Are there multiple new spots on TLC? A1_Yes->Q2 Sol1 Optimize reaction time, temperature, or reagent stoichiometry A1_No->Sol1 A2_Yes Side reactions (e.g., overalkylation) Q2->A2_Yes Yes A2_No Product degradation or isolation issue Q2->A2_No No Sol2 Adjust stoichiometry, protect functional groups, or change base/solvent A2_Yes->Sol2 Sol3 Optimize purification method (recrystallization solvent, chromatography gradient) A2_No->Sol3

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common route involves a multi-step synthesis starting from p-toluenesulfonyl chloride. The key steps are:

  • Chlorosulfonation of toluene to yield p-toluenesulfonyl chloride.

  • Amination with aniline to form N-phenyl-p-toluenesulfonamide.

  • Nitration of the toluene ring.

  • Reduction of the nitro group to an amino group.

  • N-ethylation of the sulfonamide nitrogen.

Q2: What are the critical parameters for the N-ethylation step?

The N-ethylation of the sulfonamide is a critical step. Key parameters to control are:

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often used to deprotonate the sulfonamide nitrogen, making it a better nucleophile.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are common choices.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable.

  • Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required to drive the reaction to completion. Careful temperature control is necessary to avoid side reactions.

  • Moisture: The reaction is sensitive to moisture, which can quench the base and lead to low yields. Anhydrous conditions are essential.

Q3: Can the aromatic amino group interfere with the N-ethylation of the sulfonamide?

Yes, the primary aromatic amino group is also nucleophilic and can compete with the sulfonamide nitrogen for the ethylating agent, leading to the formation of N-ethylated and N,N-diethylatd aniline byproducts. To avoid this, it is advisable to protect the amino group before the N-ethylation step. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc) groups.[1][2][3]

Q4: What are common side reactions during the synthesis?

  • Over-alkylation: The secondary amine product can be further alkylated to a tertiary amine.

  • Hydrolysis of sulfonyl chloride: The starting sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[4]

  • Ring substitution: Under harsh conditions, side reactions on the aromatic rings can occur.

  • Diazotization side reactions: If the amino group is converted to a diazonium salt for further functionalization, careful temperature control (0-5 °C) is crucial to prevent decomposition and the formation of unwanted phenols.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of the sulfonamide.Use a stronger base or increase the equivalents of the base. Ensure the base is fresh and active.
Inactive ethylating agent.Use a fresh bottle of the ethylating agent.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Selectivity) Alkylation of the aromatic amino group.Protect the amino group before the N-ethylation step (e.g., with an acetyl or Boc group).[1][2][3]
Over-alkylation of the sulfonamide nitrogen.Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly to the reaction mixture.
Product is an insoluble oil or tar Decomposition of starting materials or product.Run the reaction at a lower temperature. Check the stability of your compounds at the reaction temperature.
Incorrect work-up procedure.Ensure the pH is appropriate during the work-up to keep the product in the desired form (free base or salt).
Difficulty in Purifying the Product Product co-elutes with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider using a different stationary phase.
Product is unstable on silica gel.Use a neutral or deactivated silica gel. Consider other purification methods like recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-methylbenzenesulfonamide (Starting Material)

This protocol is adapted from a known procedure for a similar compound.[5]

  • Acetylation of p-toluidine: React p-toluidine with acetic anhydride to protect the amino group.

  • Chlorosulfonation: React the resulting acetanilide with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Amination: React the sulfonyl chloride with aqueous ammonia to form the sulfonamide.

  • Hydrolysis: Remove the acetyl protecting group by acid or base hydrolysis to yield 5-amino-2-methylbenzenesulfonamide.

Protocol 2: Selective N-Ethylation of 5-Amino-2-methyl-N-phenylbenzenesulfonamide

This protocol is based on a general method for the selective N-alkylation of aminobenzenesulfonamides.[6][7][8]

  • Protection of the amino group: React 5-amino-2-methyl-N-phenylbenzenesulfonamide with acetic anhydride in the presence of a base (e.g., pyridine) to form 5-acetamido-2-methyl-N-phenylbenzenesulfonamide.

  • N-Ethylation:

    • To a solution of the protected sulfonamide in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add ethyl iodide (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Hydrolyze the acetyl group using acidic or basic conditions to obtain the final product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Workflow p_toluidine p-Toluidine acetanilide N-acetyl-p-toluidine p_toluidine->acetanilide Acetylation sulfonyl_chloride 4-Acetamido-3-methylbenzenesulfonyl chloride acetanilide->sulfonyl_chloride Chlorosulfonation sulfonamide_protected 5-Acetamido-2-methyl-N-phenylbenzenesulfonamide sulfonyl_chloride->sulfonamide_protected Amination with Aniline sulfonamide_deprotected 5-Amino-2-methyl-N-phenylbenzenesulfonamide sulfonamide_protected->sulfonamide_deprotected Hydrolysis final_product_protected 5-Acetamido-N-ethyl-2-methyl-N-phenylbenzenesulfonamide sulfonamide_deprotected->final_product_protected N-Ethylation (after protection) final_product This compound final_product_protected->final_product Deprotection

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Ethylation cause1 Incomplete Deprotonation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Side Reaction at Amino Group start->cause3 solution1 Use Stronger/More Base cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Protect Amino Group cause3->solution3

Caption: Troubleshooting decision tree for low yield in the N-ethylation step.

References

Technical Support Center: Synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and optimized yields.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • N-Alkylation: The synthesis begins with the N-alkylation of a suitable sulfonamide precursor, 2-methyl-N-phenyl-5-nitrobenzenesulfonamide, with an ethylating agent.

  • Nitro Group Reduction: The subsequent step involves the reduction of the nitro group on the N-ethylated intermediate to yield the final amino product.

This document will provide guidance on catalyst selection and troubleshooting for both of these critical steps.

Experimental Protocols

Step 1: Synthesis of N-ethyl-2-methyl-N-phenyl-5-nitrobenzenesulfonamide (N-Alkylation)

Materials:

  • 2-methyl-N-phenyl-5-nitrobenzenesulfonamide

  • Ethylating agent (e.g., ethyl iodide, diethyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, THF)

  • Catalyst (optional, e.g., phase transfer catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-N-phenyl-5-nitrobenzenesulfonamide in the chosen solvent.

  • Add the base to the solution and stir for a predetermined time to form the sulfonamide salt.

  • If using a catalyst, add it to the mixture.

  • Slowly add the ethylating agent to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench any remaining base.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitro Reduction)

Materials:

  • N-ethyl-2-methyl-N-phenyl-5-nitrobenzenesulfonamide

  • Reducing agent/catalyst system (e.g., Pd/C with H₂, Fe/HCl, SnCl₂/HCl)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

Procedure:

  • Dissolve N-ethyl-2-methyl-N-phenyl-5-nitrobenzenesulfonamide in the chosen solvent in a reaction vessel suitable for hydrogenation or reduction.

  • For Catalytic Hydrogenation: Add the Pd/C catalyst to the solution. Purge the vessel with an inert gas and then introduce hydrogen gas (at a suitable pressure, e.g., balloon or Parr shaker).

  • For Metal/Acid Reduction: Add the metal (e.g., iron powder) to the solution, followed by the slow addition of the acid (e.g., concentrated HCl).

  • Stir the reaction mixture vigorously at the appropriate temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter off the catalyst (for hydrogenation) or neutralize the acid and filter the metal salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

ParameterN-AlkylationNitro Reduction (Catalytic Hydrogenation)
Catalyst Phase Transfer Catalyst (e.g., TBAB)5-10% Palladium on Carbon (Pd/C)
Catalyst Loading 1-5 mol%5-10 wt%
Typical Yield 70-90%85-95%
Reaction Temperature 50-80 °CRoom Temperature - 50 °C
Reaction Time 4-12 hours2-8 hours
Common Solvents Acetone, DMF, THFEthanol, Methanol, Ethyl Acetate

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Step

Question: My N-alkylation reaction is resulting in a low yield of the desired N-ethyl-2-methyl-N-phenyl-5-nitrobenzenesulfonamide. What are the possible causes and solutions?

Answer: Low yields in the N-alkylation step can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Deprotonation: The sulfonamide proton needs to be removed by a base to form the nucleophilic anion.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH instead of K₂CO₃ for less reactive systems) and allow adequate time for the deprotonation to occur before adding the ethylating agent.

  • Poor Reactivity of Ethylating Agent: The choice of ethylating agent can significantly impact the reaction rate.

    • Solution: If using ethyl chloride, consider switching to a more reactive agent like ethyl bromide or ethyl iodide.

  • Side Reactions: Over-alkylation (dialkylation) or reaction with the solvent can reduce the yield of the desired mono-alkylated product.

    • Solution: Use a stoichiometric amount of the ethylating agent and add it slowly to the reaction mixture. Ensure your solvent is aprotic and non-reactive under the reaction conditions.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

Issue 2: Incomplete Reduction of the Nitro Group

Question: I am observing the presence of starting material or intermediates (like nitroso or hydroxylamine species) in my final product after the reduction step. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common challenge. The following points should be considered:

  • Catalyst Deactivation (for Catalytic Hydrogenation): The palladium catalyst can become poisoned or deactivated.[1]

    • Solution: Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. Use a fresh batch of catalyst or increase the catalyst loading.

  • Insufficient Reducing Agent (for Metal/Acid Reduction): The stoichiometry of the metal and acid is crucial.

    • Solution: Use a sufficient excess of the metal (e.g., 3-5 equivalents of iron powder) and ensure the acid concentration is maintained throughout the reaction.

  • Poor Solubility: The nitro compound may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reducing agent.

    • Solution: Choose a solvent system in which the starting material is highly soluble. Gentle heating can also improve solubility.

  • Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): For challenging reductions, atmospheric pressure from a balloon may be insufficient.

    • Solution: Utilize a high-pressure hydrogenation apparatus, such as a Parr shaker, to increase the hydrogen pressure.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the N-alkylation of 2-methyl-N-phenyl-5-nitrobenzenesulfonamide?

A1: The choice of catalyst, if needed, depends on the specific reaction conditions. For reactions using a base like potassium carbonate in a solvent like acetone, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be effective in improving the reaction rate and yield by facilitating the transfer of the sulfonamide anion into the organic phase.

Q2: I am seeing the formation of colored impurities during the nitro reduction. What are they and how can I avoid them?

A2: Colored impurities, often yellow or orange, are typically due to the formation of dimeric byproducts such as azoxy and azo compounds.[1] These arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species. To minimize their formation, ensure efficient and complete reduction by using an active catalyst, sufficient reducing agent, and optimal reaction conditions (e.g., adequate hydrogen pressure and vigorous stirring).

Q3: How can I purify the final product, this compound?

A3: The final product can be purified by standard techniques. Column chromatography on silica gel is a common method for removing unreacted starting materials and side products. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.

Q4: Are there any safety precautions I should be aware of during the catalytic hydrogenation step?

A4: Yes, catalytic hydrogenation requires specific safety measures. Palladium on carbon can be pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when dry. Always handle the catalyst in a wet state and under an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all sources of ignition are removed. Always purge the reaction vessel with an inert gas before and after the reaction.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start 2-methyl-N-phenyl-5-nitrobenzenesulfonamide step1_reagents Ethylating Agent + Base start->step1_reagents intermediate N-ethyl-2-methyl-N-phenyl-5-nitrobenzenesulfonamide step1_reagents->intermediate step2_reagents Catalyst (e.g., Pd/C) + H₂ intermediate->step2_reagents final_product This compound step2_reagents->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Alkylation issue Low Yield in N-Alkylation cause1 Incomplete Deprotonation? issue->cause1 cause2 Poor Ethylating Agent Reactivity? issue->cause2 cause3 Side Reactions? issue->cause3 solution1 Use Stronger Base / Increase Reaction Time cause1->solution1 solution2 Switch to Et-Br or Et-I cause2->solution2 solution3 Slow Addition of Stoichiometric Reagent cause3->solution3

Caption: Troubleshooting logic for low yield in the N-alkylation step.

Troubleshooting_Reduction issue Incomplete Nitro Reduction cause1 Catalyst Deactivation? issue->cause1 cause2 Insufficient Reducing Agent? issue->cause2 cause3 Poor Solubility? issue->cause3 solution1 Use Fresh Catalyst / Increase Loading cause1->solution1 solution2 Increase Equivalents of Metal/Acid cause2->solution2 solution3 Change Solvent / Gentle Heating cause3->solution3

Caption: Troubleshooting logic for incomplete nitro group reduction.

References

Technical Support Center: Byproduct Analysis in 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and analyzing byproducts during the synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the expected byproducts at each step?

A common and logical synthetic pathway involves a multi-step process, each with the potential for byproduct formation. The key stages are:

  • Chlorosulfonation of p-Nitrotoluene: This initial step aims to produce 2-methyl-5-nitrobenzenesulfonyl chloride. However, this reaction is prone to forming isomeric byproducts. The primary byproduct is the ortho-isomer, 2-methyl-3-nitrobenzenesulfonyl chloride. Additionally, high reaction temperatures can lead to the formation of high-boiling point impurities such as bis-tolylsulfones.[1][2]

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with N-ethylaniline. Incomplete reaction can leave unreacted starting materials. If aniline is used instead of N-ethylaniline, a subsequent N-alkylation step is required, which can lead to a different set of byproducts.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. Incomplete reduction can result in the presence of the nitro-intermediate in the final product.

Q2: What are the primary isomeric byproducts I should be concerned about during the synthesis?

The most significant isomeric byproduct arises from the initial chlorosulfonation of p-nitrotoluene. The desired product of this step is 2-methyl-5-nitrobenzenesulfonyl chloride. However, the sulfonyl chloride group can also add to the ortho position relative to the methyl group, resulting in the formation of 2-methyl-3-nitrobenzenesulfonyl chloride. The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature.

Q3: How can I minimize the formation of the ortho-isomer during chlorosulfonation?

Controlling the reaction temperature is crucial for favoring the formation of the desired para-isomer. Lower reaction temperatures generally favor the formation of the ortho-substituted product, while higher temperatures can lead to an increased proportion of the para-isomer.[3] However, excessively high temperatures can promote the formation of other byproducts like bis-tolylsulfones.[1] Therefore, careful optimization of the reaction temperature is essential.

Q4: What are the potential byproducts if I use aniline followed by N-ethylation to form the sulfonamide?

If you choose a two-step approach for forming the N-ethyl-N-phenyl sulfonamide (i.e., reaction with aniline followed by ethylation), you may encounter byproducts from the N-alkylation step. These can include:

  • Unreacted N-phenylsulfonamide: Incomplete ethylation will leave the starting material in your product mixture.

  • Dialkylated sulfonamide: Although less common with secondary amines, there is a possibility of forming a quaternary ammonium salt if the reaction conditions are harsh.

Q5: Which analytical techniques are most suitable for identifying and quantifying byproducts in my final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct profiling:[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from its isomers and other impurities. A reversed-phase C18 column is often a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to definitively identify the structure of isolated impurities.

Troubleshooting Guides

Issue 1: High levels of an unknown impurity with the same mass as the product detected by LC-MS.

Possible Cause: This is likely an isomeric byproduct, most probably arising from the chlorosulfonation step. The impurity is likely 3-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, originating from the 2-methyl-3-nitrobenzenesulfonyl chloride intermediate.

Troubleshooting Steps:

  • Optimize Chlorosulfonation Temperature: Re-evaluate the temperature of your chlorosulfonation reaction. Experiment with slightly higher temperatures to favor the formation of the para-isomer, but monitor for the appearance of other byproducts.[1]

  • Recrystallization: Attempt to purify the final product or the intermediate sulfonyl chloride by recrystallization. Different isomers often have different solubilities, which can be exploited for separation.

  • Preparative HPLC: If recrystallization is ineffective, consider using preparative HPLC to isolate the main product from the isomeric impurity.

Issue 2: Presence of the nitro-intermediate in the final product.

Possible Cause: Incomplete reduction of the nitro group.

Troubleshooting Steps:

  • Increase Reaction Time or Catalyst Loading: Extend the reaction time for the reduction step or increase the amount of catalyst used.

  • Change Reducing Agent: If the current reducing agent is not effective, consider trying a different one. Common reducing agents for nitro groups include SnCl2/HCl, H2/Pd-C, or sodium dithionite.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reduction reaction to ensure it goes to completion.

Issue 3: Low yield and presence of unreacted N-ethylaniline.

Possible Cause: Incomplete reaction during the sulfonamide formation step.

Troubleshooting Steps:

  • Check Stoichiometry: Ensure that the molar ratio of the sulfonyl chloride to N-ethylaniline is correct. A slight excess of the amine may be beneficial.

  • Increase Reaction Temperature or Time: Gently heating the reaction mixture or extending the reaction time may drive the reaction to completion.

  • Use a Base: The reaction of a sulfonyl chloride with an amine generates HCl, which can protonate the amine and render it unreactive. Adding a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl and improve the reaction rate and yield.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Byproduct Name Formation Step Typical Analytical Signature (LC-MS) Mitigation Strategy
3-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamideChlorosulfonationSame m/z as product, different retention timeOptimize chlorosulfonation temperature, recrystallization
Bis-tolylsulfoneChlorosulfonationHigher m/z than productAvoid excessively high temperatures during chlorosulfonation
5-nitro-N-ethyl-2-methyl-N-phenylbenzenesulfonamideReductionHigher m/z than productEnsure complete reduction
2-methyl-5-aminobenzenesulfonic acidHydrolysis of sulfonyl chlorideLower m/z than productEnsure anhydrous conditions during sulfonamide formation
N-phenyl-5-amino-2-methylbenzenesulfonamideN-alkylation (if applicable)Lower m/z than productEnsure complete N-ethylation

Experimental Protocols

Protocol 1: HPLC Method for Byproduct Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for HPLC and LC-MS

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Mandatory Visualizations

Synthesis_Pathway_and_Byproducts cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Reduction p_nitrotoluene p-Nitrotoluene intermediate_sulfonyl_chloride 2-methyl-5-nitro- benzenesulfonyl chloride (Desired Intermediate) p_nitrotoluene->intermediate_sulfonyl_chloride Main Reaction ortho_isomer 2-methyl-3-nitro- benzenesulfonyl chloride (Isomeric Byproduct) p_nitrotoluene->ortho_isomer Side Reaction sulfone_byproduct Bis-tolylsulfone (Byproduct) p_nitrotoluene->sulfone_byproduct Side Reaction (High Temp) chlorosulfonic_acid Chlorosulfonic Acid nitro_sulfonamide 5-nitro-N-ethyl-2-methyl- N-phenylbenzenesulfonamide intermediate_sulfonyl_chloride->nitro_sulfonamide Ortho Final Product 3-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide (Isomeric Impurity) ortho_isomer->Ortho Final Product Carried through synthesis n_ethylaniline N-Ethylaniline n_ethylaniline->nitro_sulfonamide final_product 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide (Final Product) nitro_sulfonamide->final_product incomplete_reduction Nitro-intermediate (Byproduct) nitro_sulfonamide->incomplete_reduction reducing_agent Reducing Agent reducing_agent->final_product

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow start Byproduct Detected in Final Product identify_byproduct Identify Byproduct using LC-MS, NMR start->identify_byproduct isomeric Isomeric Impurity? identify_byproduct->isomeric nitro_intermediate Nitro-Intermediate? isomeric->nitro_intermediate No optimize_chloro Optimize Chlorosulfonation Temperature isomeric->optimize_chloro Yes unreacted_starting_material Unreacted Starting Material? nitro_intermediate->unreacted_starting_material No increase_reduction Increase Reduction Time/Catalyst nitro_intermediate->increase_reduction Yes other_byproduct Other Byproduct unreacted_starting_material->other_byproduct No check_stoichiometry Check Stoichiometry unreacted_starting_material->check_stoichiometry Yes recrystallize Recrystallize Intermediate or Final Product optimize_chloro->recrystallize change_reductant Change Reducing Agent increase_reduction->change_reductant increase_reaction_conditions Increase Reaction Temp/Time check_stoichiometry->increase_reaction_conditions add_base Add Base to Sulfonamide Formation increase_reaction_conditions->add_base

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Analytical_Workflow start Crude Product Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_analysis HPLC Analysis (Separation of Components) sample_prep->hplc_analysis peak_detection Peak Detection & Quantification hplc_analysis->peak_detection lcms_analysis LC-MS Analysis (Molecular Weight Determination) peak_detection->lcms_analysis Isolate Impurity\n(Preparative HPLC) Isolate Impurity (Preparative HPLC) peak_detection->Isolate Impurity\n(Preparative HPLC) impurity_identification Impurity Identification & Reporting lcms_analysis->impurity_identification nmr_analysis NMR Analysis (Structural Elucidation of Isolated Impurities) nmr_analysis->impurity_identification Isolate Impurity\n(Preparative HPLC)->nmr_analysis

Caption: Analytical workflow for byproduct analysis.

References

Technical Support Center: Solvent Effects on 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers working with 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. The information is based on established principles for aromatic amines and sulfonamides, as specific reactivity data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What solvents should I try?

A1: Sulfonamides often exhibit poor solubility in nonpolar solvents. For benzenesulfonamide and related structures, polar aprotic solvents are typically very effective. We recommend starting with solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are known to be excellent solubilizers for this class of compounds.[1] Alcohols such as methanol or ethanol, and ketones like acetone, can also be effective, though solubility may be lower than in DMSO or DMF.[2][3] For reactions requiring less polar conditions, Dioxane or Tetrahydrofuran (THF) could be considered, but a solubility test is highly recommended.

Q2: How does the choice of a protic vs. aprotic solvent affect the reactivity of the 5-amino group?

A2: The 5-amino group is a primary aromatic amine, making it nucleophilic. The choice between a protic and aprotic solvent can significantly influence its reactivity.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the lone pair of electrons on the amine's nitrogen atom.[4] This solvation shell can hinder the amine's ability to act as a nucleophile, potentially slowing down reactions like acylation or alkylation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not form hydrogen bonds with the nucleophile. This leaves the electron pair on the nitrogen more available for reaction, often leading to faster reaction rates for processes where the amine acts as a nucleophile.[5]

Q3: My diazotization reaction is giving low yields and forming side products. Could the solvent be the cause?

A3: Yes, the solvent plays a critical role in diazotization. Aromatic diazonium salts can be unstable and prone to decomposition or unwanted side reactions. For amines that are sparingly soluble in water, performing the reaction in a mixture of water and an organic solvent or in a purely organic medium is common.[6]

  • Solvent Choice: Using organic solvents like acetic acid, methanol, ethanol, acetone, DMSO, or DMF can help solubilize the starting amine.[6]

  • Side Reactions: In some cases, the solvent can participate in the reaction. For example, using alcohols can sometimes lead to the formation of ether byproducts. Using acetonitrile for the in-situ generation of nitrous acid followed by iodination has been shown to be effective.[7] The stability of the diazonium salt is also highly temperature-dependent, so maintaining low temperatures (0-5 °C) is crucial.[8]

Troubleshooting Guide

Problem / Observation Potential Solvent-Related Cause Recommended Solution
Low or No Reactivity 1. Poor Solubility: The starting material is not sufficiently dissolved to react.[1] 2. Nucleophile Deactivation: A protic solvent (e.g., alcohol) is hydrogen-bonding with the 5-amino group, reducing its nucleophilicity.[4]1. Switch to a stronger polar aprotic solvent like DMF or DMSO.[1] Consider gentle heating if the reaction conditions permit. 2. Change to a polar aprotic solvent such as acetonitrile, THF, or DMF to free the nucleophilic site.
Formation of Tarry Byproducts in Diazotization 1. Decomposition of Diazonium Salt: The diazonium salt is unstable in the chosen solvent system at the reaction temperature.[8] 2. Reaction with Solvent: The solvent itself may be reacting with the highly reactive diazonium intermediate.1. Ensure the reaction is kept strictly at 0-5 °C. Consider using a non-nucleophilic acid like HBF₄ to generate a more stable tetrafluoroborate diazonium salt.[7] 2. Switch to a more inert solvent. Acetonitrile is often a good choice for diazotization-substitution sequences.[7]
Reaction Rate is Too Slow 1. Non-Polar Solvent: The solvent polarity is too low to stabilize charged intermediates or transition states that may form during the reaction.[9] 2. Protic Solvent: As mentioned, protic solvents can slow reactions involving nucleophilic amines.[4]1. Increase the solvent polarity. For example, switch from toluene to THF, or from THF to acetonitrile. According to Hughes-Ingold rules, reactions that develop more charge in the transition state are accelerated by polar solvents.[9] 2. Use a polar aprotic solvent.
Product is Difficult to Isolate from Solvent High Boiling Point Solvent: The product is soluble and stable, but the reaction was run in a high-boiling solvent like DMSO or DMF, which is difficult to remove.1. If possible, develop the reaction in a lower-boiling solvent like ethyl acetate, acetonitrile, or dichloromethane. 2. For products that can precipitate, try adding a miscible anti-solvent (e.g., water or a nonpolar hydrocarbon) to the reaction mixture post-completion to crystallize the product. 3. Use an extraction method. Dilute the DMF/DMSO solution with a large volume of water and extract the product with a solvent like ethyl acetate.

Quantitative Data Summary

The following tables provide illustrative data based on studies of similar sulfonamide and aniline compounds to guide solvent selection.

Table 1: Solubility of Structurally Related Sulfonamides in Common Solvents (Data compiled from general principles and specific studies on compounds like sulfadiazine and sulfamethoxazole)

SolventSolvent TypeDielectric Constant (ε)Typical SolubilityReference
WaterPolar Protic78.5Very Low[2][10][11]
MethanolPolar Protic32.7Moderate[2][3]
EthanolPolar Protic24.6Moderate[2]
AcetonePolar Aprotic20.7Moderate-Good[2][3]
AcetonitrilePolar Aprotic37.5Moderate[12]
DioxaneNon-Polar Ether2.2Low-Moderate[13]
Dimethylformamide (DMF)Polar Aprotic36.7High[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very High[1]

Table 2: Hypothetical Influence of Solvent on the Rate of a Nucleophilic Reaction (e.g., N-Acylation)

SolventSolvent TypeRelative Rate Constant (k_rel)Rationale
TolueneNon-Polar1Low polarity, minimal stabilization of polar transition state.
DichloromethanePolar Aprotic15Increased polarity stabilizes transition state.
AcetonitrilePolar Aprotic100Good polarity, does not H-bond with amine, enhancing nucleophilicity.[12]
EthanolPolar Protic5Polar, but H-bonding with the amine nucleophile reduces its reactivity.[4]
DMFPolar Aprotic500High polarity and aprotic nature provide excellent rate enhancement.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes a general procedure for the diazotization of the title compound for subsequent reactions (e.g., Sandmeyer reaction).

Materials:

  • This compound (1.0 eq)

  • Hydrochloric acid (HCl), concentrated (3.0 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Solvent (e.g., Acetic Acid, or a mixture of water and an organic co-solvent like THF or Acetonitrile)

  • Ice-water bath

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolution: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the chosen solvent or solvent mixture (e.g., 5 mL of glacial acetic acid per gram of amine).[6]

  • Acidification & Cooling: Add concentrated HCl (3.0 eq) to the mixture. Cool the flask to 0-5 °C using an ice-water bath. Ensure the temperature is stable before proceeding.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. A slow, controlled addition is critical to prevent decomposition and side reactions.[7]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 15-30 minutes. The formation of the diazonium salt can sometimes be observed by a change in color or clarity.

  • Immediate Use: The resulting diazonium salt solution is typically unstable and should be used immediately in the next step of the synthesis (e.g., by adding it to a solution of a coupling partner or a catalyst for a Sandmeyer reaction).

Troubleshooting Notes:

  • If the starting amine is poorly soluble even in acetic acid, consider using a co-solvent like DMF or NMP, but be aware these may be difficult to remove later.[6]

  • If oily byproducts form, it may indicate the diazonium salt is decomposing. Check that the temperature was maintained below 5 °C throughout the nitrite addition.

Visual Guides & Diagrams

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., Diazotization, N-Acylation) solubility_check Is the starting material soluble in common, low-boiling solvents (THF, MeCN, EtOAc)? start->solubility_check polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, NMP) solubility_check->polar_aprotic No use_common Select best option (e.g., MeCN) Proceed with reaction solubility_check->use_common Yes reaction_type Consider Reaction Mechanism polar_aprotic->reaction_type use_common->reaction_type nucleophilic_attack Is the 5-amino group the key nucleophile? reaction_type->nucleophilic_attack inert_solvent Is the intermediate highly reactive (e.g., diazonium)? reaction_type->inert_solvent protic_solvent Avoid Protic Solvents (MeOH, EtOH, H2O) They can deactivate the amine. nucleophilic_attack->protic_solvent Yes end Final Solvent Choice nucleophilic_attack->end No protic_solvent->end use_inert Choose a non-participating solvent (e.g., MeCN, THF) inert_solvent->use_inert Yes inert_solvent->end No use_inert->end

Caption: Workflow for selecting a reaction solvent.

Solvent_Property_Effects cluster_solvent Solvent Properties cluster_effects Effects on Reactivity polarity Polarity (Dielectric Constant) stabilization Stabilizes Charged Intermediates & Transition States polarity->stabilization High Polarity Increases proticity Proticity (H-Bond Donation) solvation Solvates & Deactivates Nucleophiles (e.g., -NH2) proticity->solvation Protic Solvents Increase rate Reaction Rate stabilization->rate Increases Rate (for polar mechanisms) solvation->rate Decreases Rate (for nucleophilic attack)

Caption: Solvent properties and their effects on reactivity.

References

preventing degradation of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The ideal storage temperature is at room temperature.[1][2] Exposure to light, air, and elevated temperatures should be minimized to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure, which includes a primary aromatic amine and a sulfonamide linkage, the primary degradation pathways are likely to be oxidation, photodegradation, and hydrolysis.

  • Oxidation: The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: Aromatic sulfonamides can undergo cleavage of the sulfur-nitrogen (S-N) bond upon exposure to light. Hydroxylation of the benzene ring is another potential photodegradation pathway.

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of structurally similar compounds, the following are potential degradation products:

  • Oxidation Products: Formation of N-oxides, hydroxylamines, or colored polymeric materials arising from the oxidation of the primary amino group.

  • Hydrolysis Products:

    • 5-amino-2-methylbenzenesulfonic acid

    • N-ethylaniline

  • Photodegradation Products:

    • Products resulting from S-N bond cleavage.

    • Hydroxylated derivatives of the parent compound.

Troubleshooting Guide

Issue 1: The solid compound has changed color (e.g., turned yellow or brown) during storage.

  • Possible Cause: This is often an indication of oxidation of the primary amino group. Exposure to air and/or light can accelerate this process.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and protected from light.

    • Purity Check: Analyze the discolored material using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to assess its purity and identify potential degradation products.

    • Preventive Measures: For future storage, purge the container with an inert gas (argon or nitrogen) before sealing. Store in an amber vial or wrap the container with aluminum foil to protect it from light.

Issue 2: Inconsistent results are observed in experiments using a stored solution of the compound.

  • Possible Cause: The compound may be degrading in the solvent used for preparing the stock solution. The stability of the compound can be solvent and pH-dependent.

  • Troubleshooting Steps:

    • Solution Stability Study: Perform a time-course analysis of the solution. Prepare a fresh solution and analyze its purity by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under the typical experimental conditions.

    • Solvent Selection: If degradation is observed, consider using a different solvent. Aprotic solvents are generally preferred to minimize hydrolysis. Ensure the solvent is degassed to remove dissolved oxygen.

    • pH Control: If an aqueous-based solvent is necessary, buffer the solution to a neutral pH, as acidic or basic conditions can promote hydrolysis of the sulfonamide bond.

    • Freshly Prepared Solutions: As a best practice, always use freshly prepared solutions for experiments to minimize the impact of potential degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general HPLC method that can be adapted to assess the purity of this compound and separate it from its potential degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

Time (min)%A%B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan with PDA to identify optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase (initial conditions) or a suitable solvent like acetonitrile to a final concentration of 1 mg/mL.

Visualizations

To aid in understanding the potential degradation and experimental workflow, the following diagrams are provided.

Compound 5-amino-N-ethyl-2-methyl- N-phenylbenzenesulfonamide Oxidation Oxidation (Air, Light) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photodegradation Photodegradation (Light) Compound->Photodegradation Oxidized_Products Oxidized Products (e.g., N-oxides, colored impurities) Oxidation->Oxidized_Products Hydrolysis_Products Hydrolysis Products (e.g., 5-amino-2-methylbenzenesulfonic acid, N-ethylaniline) Hydrolysis->Hydrolysis_Products Photo_Products Photodegradation Products (e.g., S-N cleavage products, hydroxylated derivatives) Photodegradation->Photo_Products

Caption: Potential degradation pathways for the compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain Compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Degradation Products integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity analysis.

Quantitative Data Summary

The following table provides an illustrative summary of potential degradation under forced conditions. Note that this is a hypothetical example based on the behavior of structurally related compounds and should be confirmed by experimental data for this compound.

Stress ConditionParametersDuration (hours)% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl at 60 °C24~15%5-amino-2-methylbenzenesulfonic acid, N-ethylaniline
Basic Hydrolysis 0.1 M NaOH at 60 °C24~20%5-amino-2-methylbenzenesulfonic acid, N-ethylaniline
Oxidative 3% H₂O₂ at RT24~25%Oxidized derivatives of the primary amine
Thermal 80 °C (Solid State)48< 5%Minimal degradation
Photolytic UV light (254 nm)24~30%S-N bond cleavage products, hydroxylated derivatives

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide by HPLC and UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the purity analysis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the routine quality control and purity assessment of pharmaceutical compounds.[1] It offers excellent precision and accuracy for quantification.[1]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Presentation: HPLC Performance

The following table summarizes the expected performance of the HPLC method for the analysis of this compound and two potential impurities.

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound8.5-0.10.3
Impurity A (Starting Material)4.23.80.20.6
Impurity B (By-product)9.11.80.150.45
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis

UPLC-MS/MS offers higher sensitivity, selectivity, and faster analysis times compared to traditional HPLC.[2] This technique is particularly useful for detecting and quantifying trace-level impurities.

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.0 min: Linear gradient to 2% A, 98% B

    • 3.0-3.5 min: Hold at 2% A, 98% B

    • 3.5-4.0 min: Return to 98% A, 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor Ion > Product Ion 1, Product Ion 2

      • Impurity A: Precursor Ion > Product Ion 1, Product Ion 2

      • Impurity B: Precursor Ion > Product Ion 1, Product Ion 2

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition at a concentration of 0.1 mg/mL.

Data Presentation: UPLC-MS/MS Performance

The table below outlines the expected performance characteristics of the UPLC-MS/MS method.

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound2.10.050.15
Impurity A (Starting Material)1.30.10.3
Impurity B (By-product)2.30.080.24

Method Comparison and Visualization

To aid in the selection of the most suitable analytical method, the following diagrams illustrate the experimental workflow and a direct comparison of the two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc Inject into HPLC System prep3->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for HPLC purity analysis.

Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_choice Method Selection Criteria hplc_adv Advantages: - Robust and reliable - Widely available - Cost-effective hplc_disadv Disadvantages: - Lower sensitivity - Longer run times - Potential for co-elution uplc_adv Advantages: - High sensitivity and selectivity - Fast analysis - Structural confirmation possible uplc_disadv Disadvantages: - Higher equipment cost - More complex method development - Matrix effects can be a concern routine_qc Routine QC routine_qc->hplc_adv Suitable for trace_analysis Trace Impurity Analysis trace_analysis->uplc_adv Requires

Caption: Comparison of HPLC and UPLC-MS/MS.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the purity analysis of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are priorities, HPLC-UV is a suitable and robust method. However, for in-depth impurity profiling, trace-level quantification, and applications requiring high sensitivity and specificity, UPLC-MS/MS is the superior technique. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

NMR Spectroscopic Analysis of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide. Due to the limited availability of direct experimental NMR data for this specific compound in public literature, this guide presents predicted ¹H and ¹³C NMR data alongside experimental data for structurally analogous compounds. This comparative approach allows for a robust estimation of the expected spectral features of the target molecule, aiding in its identification, characterization, and purity assessment.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of the experimental data for the comparable sulfonamide and aniline derivatives listed.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds (500 MHz, CDCl₃)

CompoundAr-H (ppm)-NH₂ (ppm)-N-CH₂-CH₃ (ppm)Ar-CH₃ (ppm)-SO₂NH- (ppm)
This compound (Predicted) ~7.5-6.5 (m)~3.5-4.5 (br s)~3.4 (q), ~1.2 (t)~2.4 (s)N/A
4-Methyl-N-phenylbenzenesulfonamide[1]7.64 (d), 7.18 (d), 7.22 (t), 7.11-7.06 (m)[1]N/AN/A2.35 (s)[1]7.29 (br)[1]
N-(4-Methoxyphenyl)methanesulfonamide[1]7.22 (d), 6.88 (d)[1]N/AN/AN/A6.93 (br)[1]
Toluene[2]~7.2-7.0 (m)N/AN/A2.3 (s)N/A

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds (125 MHz, CDCl₃)

CompoundAr-C (ppm)-N-CH₂-CH₃ (ppm)Ar-CH₃ (ppm)
This compound (Predicted) ~148, ~140, ~138, ~130, ~129, ~125, ~120, ~115~45, ~14~21
4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide[1]143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6[1]N/A21.5[1]
N,N-Diphenyl-4-methylbenzenesulfonamide[3]143.8, 141.8, 137.8, 129.8, 129.5, 128.6, 128.0, 127.6[3]N/A21.8[3]
Toluene[4]137.9, 129.2, 128.4, 125.5N/A21.4

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • The final solution should be clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument Setup and Data Acquisition:

  • These protocols are based on a standard 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and calibrated.

  • Insert the NMR tube into the spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16-64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Chemical structure of this compound.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Filling & Capping A->B D Sample Insertion into Magnet B->D C Instrument Setup (Tuning & Calibration) C->D E Locking & Shimming D->E F ¹H & ¹³C Data Acquisition E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectral Analysis (Peak Picking, Integration, Assignment) G->H

Caption: General workflow for NMR sample preparation and data acquisition.

References

A Comparative Guide to the Mass Spectrometry of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide and contrasts it with alternative analytical techniques. The information herein is intended to assist researchers in selecting the most appropriate analytical methodology for the identification and characterization of this compound and related structures.

Mass Spectrometry of this compound

While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-established behavior of aromatic sulfonamides in mass spectrometry. The key structural features of the molecule are an aminotoluene group, a sulfonamide linkage, and an N-ethyl-N-phenyl amine moiety.

Predicted Fragmentation Pattern:

Under electron ionization (EI), the initial event is the formation of a molecular ion ([M]•+). For this compound (m/z 290.11), the molecular ion is expected to be observed. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. This occurs through a rearrangement process.

  • Cleavage of the S-N bond: Scission of the bond between the sulfur atom and the nitrogen of the N-ethyl-N-phenylamine group is a probable fragmentation pathway.

  • Cleavage of the C-S bond: Fission of the bond connecting the sulfur atom to the aminotoluene ring can also occur.

  • Fragmentation of the N-ethyl-N-phenylamine group: The ethyl and phenyl groups attached to the nitrogen atom can undergo further fragmentation, such as the loss of an ethyl radical (•CH₂CH₃).

Table 1: Predicted Mass Spectral Data for this compound and Comparison with Structurally Related Sulfonamides

CompoundMolecular FormulaMolecular Weight (Da)Key Predicted/Observed Fragment Ions (m/z)Ionization Method
This compoundC₁₅H₁₈N₂O₂S290.11290 ([M]•+), 226 ([M-SO₂]•+), and other fragments resulting from S-N and C-S cleavages.EI (Predicted)
SulfamethazineC₁₂H₁₄N₄O₂S278.08278 ([M]•+), 214 ([M-SO₂]•+), 186, 156, 124, 108, 92EI
SulfadiazineC₁₀H₁₀N₄O₂S250.05250 ([M]•+), 186 ([M-SO₂]•+), 156, 108, 92EI
SulfapyridineC₁₁H₁₁N₃O₂S249.06249 ([M]•+), 185 ([M-SO₂]•+), 156, 92EI

Alternative Analytical Techniques

Beyond mass spectrometry, several other analytical methods are well-suited for the analysis of sulfonamides. The choice of technique often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether quantitative or qualitative data is needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of sulfonamides. When coupled with a suitable detector, such as a UV-Vis or fluorescence detector, HPLC offers excellent sensitivity and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of sulfonamides in complex matrices. LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass detection, allowing for the confident identification and quantification of target compounds, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for sulfonamide analysis. However, due to the relatively low volatility of many sulfonamides, derivatization is often required to improve their chromatographic behavior.

Table 2: Comparison of Analytical Techniques for Sulfonamide Analysis

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Mass Spectrometry (MS) Ionization of molecules followed by separation based on mass-to-charge ratio.Molecular weight, fragmentation pattern, structural information.High sensitivity and specificity, provides structural elucidation.Can require pure samples, complex data interpretation.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.Retention time, quantitative analysis.Robust, reproducible, widely available, suitable for quantitative analysis.May require reference standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass spectrometric detection.Retention time, molecular weight, fragmentation pattern.High sensitivity and specificity, suitable for complex matrices.Higher instrument cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines GC separation with mass spectrometric detection.Retention time, molecular weight, fragmentation pattern.Excellent separation efficiency, high sensitivity.Often requires derivatization for non-volatile compounds.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of sulfonamides using LC-MS and HPLC.

LC-MS/MS Protocol for Sulfonamide Analysis
  • Sample Preparation:

    • For solid samples, perform a solvent extraction (e.g., with acetonitrile or a mixture of acetonitrile and methanol).

    • For liquid samples, a simple dilution or a solid-phase extraction (SPE) may be necessary for cleanup and concentration.

    • Filter the final extract through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, using specific precursor-to-product ion transitions for each sulfonamide.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

HPLC-UV Protocol for Sulfonamide Analysis
  • Sample Preparation:

    • Follow a similar extraction procedure as described for LC-MS.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength where the sulfonamides exhibit strong absorbance (typically around 270 nm).

Visualizing Analytical Workflows

The following diagrams illustrate the general workflows for mass spectrometric analysis and the comparison of different analytical techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Extraction Extraction Cleanup Cleanup/Purification Extraction->Cleanup Concentration Concentration Cleanup->Concentration Ionization Ionization (EI or ESI) Concentration->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis Detector->DataAnalysis Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Analyte This compound MS Mass Spectrometry Analyte->MS HPLC HPLC-UV Analyte->HPLC LCMS LC-MS Analyte->LCMS GCMS GC-MS Analyte->GCMS MS_info Molecular Weight Structural Information MS->MS_info HPLC_info Purity Quantification HPLC->HPLC_info LCMS_info High-Confidence ID Quantification LCMS->LCMS_info GCMS_info Separation of Volatiles Structural Information GCMS->GCMS_info

comparing 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide with other dye intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of dye chemistry, the selection of appropriate intermediates is a critical determinant of the final product's performance and application suitability. This guide provides a comprehensive comparison of three key dye intermediates: 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide, H-acid, and a representative Vinyl Sulphone compound. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis and application of high-performance dyes.

Introduction to the Compared Intermediates

This compound is a versatile aromatic amine belonging to the benzenesulfonamide class of compounds. Intermediates of this class are typically used in the synthesis of disperse dyes, which are non-ionic dyes suitable for dyeing hydrophobic fibers like polyester and acetate. The substituents on the benzene ring and the sulfonamide group can be modified to tune the color and fastness properties of the resulting dyes.

H-acid (1-amino-8-naphthol-3,6-disulfonic acid) is a crucial naphthalene-based dye intermediate. Its bifunctional nature, containing both an amino and a hydroxyl group, allows it to act as a versatile coupling component in the synthesis of a wide range of azo dyes, including acid, direct, and reactive dyes. Dyes derived from H-acid are known for their good water solubility and substantivity to natural fibers like cotton, wool, and silk, often exhibiting excellent color fastness.[1]

Vinyl Sulphone (VS) intermediates , such as 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate, are key components in the manufacture of reactive dyes. The vinyl sulphone group is a reactive moiety that, under alkaline conditions, forms a stable covalent bond with the hydroxyl groups of cellulosic fibers. This strong bond results in dyes with exceptional wash fastness and good overall performance characteristics.[2]

Comparative Performance Data

The following table summarizes the typical performance characteristics of dyes synthesized from each of the three intermediates. It is important to note that specific performance can vary depending on the full chemical structure of the final dye molecule and the dyeing conditions.

Performance MetricDye from this compound (Disperse Dye)Dye from H-acid (Reactive Azo Dye)Dye from Vinyl Sulphone Intermediate (Reactive Dye)
Typical Fiber Application Polyester, AcetateCotton, Wool, SilkCotton, Viscose, and other cellulosic fibers
Color Strength (K/S Value) Moderate to HighHighHigh
Wash Fastness (ISO 105-C06, Grey Scale) 3-44-54-5
Light Fastness (ISO 105-B02, Blue Wool Scale) 4-53-44-5
Dyeing Efficiency (Exhaustion/Fixation) High ExhaustionGood Exhaustion and FixationHigh Fixation
Solubility in Water Low (dispersible)HighHigh

Disclaimer: The performance data for the dye derived from this compound is representative of disperse dyes from the benzenesulfonamide class due to the lack of publicly available, specific quantitative data for this exact intermediate. The data for H-acid and Vinyl Sulphone-based dyes are based on typical reported performance.

Experimental Protocols

Detailed methodologies for key performance evaluation experiments are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Determination of Color Strength (K/S Value)

Objective: To quantify the color yield of a dye on a specific substrate.

Methodology:

  • Dyeing: Prepare a standard depth of dyeing (e.g., 1% on weight of fiber) for each dye on its respective standard fabric (e.g., polyester for disperse dyes, cotton for reactive dyes) under optimized dyeing conditions.

  • Reflectance Measurement: After dyeing, rinsing, and drying, measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption (λmax) using a spectrophotometer.

  • K/S Calculation: The Kubelka-Munk equation is used to calculate the K/S value: K/S = (1 - R)² / 2R Where 'R' is the decimal fraction of the reflectance of the dyed sample. A higher K/S value indicates a greater color strength.

Protocol 2: Assessment of Wash Fastness (According to ISO 105-C06)

Objective: To determine the resistance of the color of textiles to domestic or commercial laundering.

Methodology:

  • Specimen Preparation: A dyed fabric specimen is stitched together with a standard multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes for a standard test).

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with cold water and dried at a temperature not exceeding 60°C.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric are assessed by comparing them with the standard grey scales under controlled lighting conditions. The results are rated on a scale of 1 (poor) to 5 (excellent).[3]

Protocol 3: Evaluation of Light Fastness (According to ISO 105-B02)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a card.

  • Exposure: The specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. Simultaneously, a set of standard blue wool references (rated 1 to 8, with 8 being the most lightfast) are exposed under the same conditions.[4][5]

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.[4]

Visualizing the Dye Synthesis and Evaluation Workflow

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the comparison of these dye intermediates.

Dye_Synthesis_Workflow cluster_intermediates Dye Intermediates cluster_synthesis Dye Synthesis cluster_dyes Resulting Dyes Intermediate1 5-amino-n-ethyl-2-methyl- -n-phenylbenzenesulfonamide Synthesis1 Disperse Dye Synthesis Intermediate1->Synthesis1 Intermediate2 H-acid Synthesis2 Reactive Azo Dye Synthesis Intermediate2->Synthesis2 Intermediate3 Vinyl Sulphone Intermediate Synthesis3 Reactive Dye Synthesis Intermediate3->Synthesis3 Dye1 Disperse Dye Synthesis1->Dye1 Dye2 Reactive Azo Dye Synthesis2->Dye2 Dye3 Reactive Dye Synthesis3->Dye3

Caption: Workflow from Dye Intermediates to Final Dye Products.

Performance_Evaluation_Pathway cluster_tests Performance Tests cluster_results Quantitative Results Start Dyed Fabric Sample Color_Strength Color Strength (K/S) Start->Color_Strength Wash_Fastness Wash Fastness (ISO 105-C06) Start->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Start->Light_Fastness KS_Value K/S Value Color_Strength->KS_Value Grey_Scale_Rating Grey Scale Rating (1-5) Wash_Fastness->Grey_Scale_Rating Blue_Wool_Rating Blue Wool Rating (1-8) Light_Fastness->Blue_Wool_Rating

Caption: Pathway for the Quantitative Performance Evaluation of Dyes.

Conclusion

The selection of a dye intermediate has a profound impact on the properties and application range of the final dyestuff. Benzenesulfonamide-based intermediates are valuable for producing disperse dyes for synthetic fibers, offering good light fastness. H-acid remains a cornerstone for a variety of dye classes for natural fibers, prized for its versatility and the resulting vibrant shades. Vinyl Sulphone intermediates are the basis for high-performance reactive dyes for cellulosic fibers, delivering exceptional wash fastness due to covalent bond formation.

This guide provides a foundational comparison to aid in the selection of appropriate intermediates for specific research and development objectives. It is recommended that for any new dye synthesis, a comprehensive evaluation of its performance characteristics be conducted using standardized testing protocols.

References

A Comparative Guide to Synthesis Protocols for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic methodologies for 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, a substituted sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of a plausible classical synthesis route against modern, alternative protocols. The performance of these methods is evaluated based on typical yields, reaction conditions, and reagent safety profiles, supported by generalized experimental data.

Proposed Synthesis and Alternative Methodologies
  • Classical Synthesis (Proposed) : The most traditional and direct method involves the reaction of a sulfonyl chloride with a secondary amine.[1][3] For the target molecule, this would involve the reaction of 5-amino-2-methylbenzenesulfonyl chloride with N-ethylaniline . A critical consideration is the presence of the free amino group on the sulfonyl chloride, which would likely require a protection/deprotection sequence to prevent side reactions.

  • Copper-Catalyzed N-Arylation : This method represents a greener approach, often utilizing water as a solvent and avoiding expensive palladium catalysts.[4] It is an effective way to form the N-aryl bond by coupling a primary or secondary sulfonamide with an arylboronic acid.

  • Fukuyama-Mitsunobu Reaction : This reaction is a reliable method for the N-alkylation of sulfonamides using an alcohol.[3][5] It proceeds with stereochemical control and under mild conditions, making it a valuable alternative to traditional alkylation with alkyl halides.[6]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative and qualitative parameters for the proposed classical synthesis and two alternative methods. The data presented are representative of typical outcomes for these reaction types as found in the literature, as specific experimental data for the target molecule is unavailable.

ParameterClassical Synthesis (Proposed)Copper-Catalyzed N-ArylationFukuyama-Mitsunobu Reaction
Reactants 5-Acetamido-2-methylbenzenesulfonyl chloride + N-ethylaniline5-Amino-2-methylbenzenesulfonamide + Phenylboronic Acid + Ethylating Agent5-Amino-N-phenyl-2-methylbenzenesulfonamide + Ethanol
Key Reagents Pyridine or other baseCu(OAc)₂, K₂CO₃PPh₃, DIAD/DEAD
Typical Yield 75-90%80-95%[4]70-90%
Purity Good to Excellent (after purification)High (often >94%)[4]Good to Excellent (after chromatography)
Reaction Temp. 0 °C to room temperatureReflux (often in water)0 °C to room temperature[3]
Solvent Dichloromethane, THFWater, DMFTHF, Dioxane[3]
Advantages Well-established, direct"Green" solvent (water), ligand-free options, avoids harsh reagents[4]Mild conditions, stereochemical control, good for complex molecules[5][6]
Disadvantages Requires sulfonyl chloride (often harsh preparation), potential for genotoxic intermediates, may require protecting groupsLess effective for sterically hindered substratesRequires stoichiometric phosphine and azodicarboxylate, generates triphenylphosphine oxide byproduct

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key synthetic routes discussed.

Protocol 1: Classical Synthesis via Sulfonyl Chloride (Proposed)

This protocol is a plausible route for the synthesis of the target molecule, incorporating a protection-deprotection strategy for the amine.

Step 1: Protection of 5-amino-2-methylbenzenesulfonic acid The starting amino sulfonic acid is protected, typically via acetylation with acetic anhydride.

Step 2: Synthesis of 5-acetamido-2-methylbenzenesulfonyl chloride The acetylated sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.

Step 3: Coupling Reaction To a solution of N-ethylaniline (1.0 equiv) and a non-nucleophilic base like pyridine or triethylamine (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, a solution of 5-acetamido-2-methylbenzenesulfonyl chloride (1.1 equiv) is added dropwise. The reaction is stirred and allowed to warm to room temperature until completion, monitored by TLC.[3]

Step 4: Work-up and Deprotection The reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried and concentrated. The resulting protected sulfonamide is then deprotected (e.g., via acidic or basic hydrolysis) to yield the final product, this compound. Purification is typically achieved by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed N-Arylation of a Sulfonamide

This protocol describes a general method for the N-arylation of a pre-formed sulfonamide.

  • Reaction Setup : In a reaction vessel, combine the sulfonamide (1.0 equiv), arylboronic acid (1.5 equiv), copper catalyst such as Cu(OAc)₂·H₂O (10 mol%), and a base like K₂CO₃ (2.0 equiv).[4]

  • Solvent and Conditions : Add water as the solvent and heat the mixture to reflux under aerobic conditions.[4]

  • Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : After completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with water, and dried. If no solid forms, the mixture is extracted with an organic solvent (e.g., ethyl acetate), the organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.[3]

  • Purification : The crude product is purified by column chromatography on silica gel.

Protocol 3: Fukuyama-Mitsunobu N-Alkylation of a Sulfonamide

This protocol details the N-alkylation of a sulfonamide using an alcohol.

  • Reaction Setup : To a solution of the N-substituted sulfonamide (e.g., 5-amino-N-phenyl-2-methylbenzenesulfonamide, 1.2 equiv), the alcohol (e.g., ethanol, 1.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in a suitable solvent (e.g., THF) at 0 °C, an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) is added dropwise.[3]

  • Conditions : The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.[3]

  • Work-up : The solvent is removed under reduced pressure.

  • Purification : The residue is purified by column chromatography on silica gel to separate the desired N-alkylated sulfonamide from byproducts like triphenylphosphine oxide.[3]

Visualizations: Workflows and Biological Pathways

The following diagrams illustrate the comparative synthesis workflows and a relevant biological pathway associated with sulfonamide compounds.

G cluster_0 Classical Synthesis cluster_1 Alternative: Cu-Catalyzed Arylation cluster_2 Alternative: Fukuyama-Mitsunobu A 5-Amino-2-methyl- benzenesulfonic acid B Protection (e.g., Acetylation) A->B C Chlorination (e.g., SOCl₂) B->C D 5-Acetamido-2-methyl- benzenesulfonyl chloride C->D F Coupling D->F E N-Ethylaniline E->F G Deprotection F->G H Final Product G->H I 5-Amino-2-methyl- benzenesulfonamide K Cu-Catalyzed N-Arylation I->K J Phenylboronic Acid J->K L N-Alkylation (Separate Step) K->L L->H M 5-Amino-N-phenyl- 2-methylbenzenesulfonamide O Fukuyama-Mitsunobu Alkylation M->O N Ethanol N->O O->H G PABA p-Aminobenzoic Acid (PABA) DHPS_Enzyme Dihydropteroate Synthase (DHPS) PABA->DHPS_Enzyme Dihydropteroate Dihydropteroate DHPS_Enzyme->Dihydropteroate catalysis DHFR_Enzyme Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR_Enzyme Dihydrofolate Dihydrofolate DHFR_Enzyme->Dihydrofolate reduction Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Purines Purine Synthesis Tetrahydrofolate->Purines DNA DNA Replication Purines->DNA Sulfonamide Sulfonamide Drugs Sulfonamide->DHPS_Enzyme competitive inhibition

References

Spectroscopic Comparison of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide and related N-aryl sulfonamide derivatives. The objective is to offer a practical reference for researchers, scientists, and professionals in drug development for the characterization of this important class of compounds. The guide summarizes key spectroscopic data and outlines the experimental protocols for obtaining them.

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Their detailed structural characterization is fundamental for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this process.

Comparative Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for N-aryl sulfonamides. While specific values for this compound are not extensively published, this table provides expected ranges and key features based on data for analogous structures. Variations in these values are indicative of the influence of different substituents on the aromatic rings.

Spectroscopic TechniqueParameterCharacteristic Features for N-Aryl Sulfonamide Derivatives
¹H NMR Chemical Shift (δ)Aromatic Protons: 7.0-8.0 ppmN-H Proton (if present): 7.3-7.4 ppm[1]Alkyl Protons (e.g., -CH₃, -CH₂CH₃): 1.0-3.0 ppm
¹³C NMR Chemical Shift (δ)Aromatic Carbons: 110-150 ppmAlkyl Carbons: 10-40 ppm
IR Spectroscopy Wavenumber (cm⁻¹)N-H Stretch (asymmetric & symmetric): 3390-3229 cm⁻¹[1]S=O Stretch (asymmetric & symmetric): 1344-1147 cm⁻¹[1]S-N Stretch: 924-906 cm⁻¹[1]
Mass Spectrometry (ESI) FragmentationCommon loss of SO₂ (64 Da)[4][5]Cleavage of the S-N bond[2]
UV-Vis Spectroscopy λmax250-290 nm, influenced by aromatic substituents and pH[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are typical experimental protocols for the characterization of sulfonamide derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often used for sulfonamides.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.[1]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.[1]

    • Resolution: 2-4 cm⁻¹.[1]

    • Number of Scans: 16-32.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.[7]

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[8]

  • Acquisition Parameters (ESI+):

    • Ionization Mode: Positive or negative, depending on the analyte. Aromatic sulfonamides are often analyzed in positive ion mode.[4][5]

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

    • Collision-Induced Dissociation (CID): For MS/MS experiments, collision energy is varied to induce fragmentation.[7] A notable fragmentation pathway for many aromatic sulfonamides is the loss of SO₂.[4][5]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sulfonamide in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution). Concentrations are typically in the µmol/L range.[9]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the solvent as a blank for background correction.

    • Cuvette: Use a 1 cm path length quartz cuvette.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized sulfonamide derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR NMR NMR (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS UV UV-Vis Spectroscopy Synthesis->UV Structure_Confirmation Structure Confirmation IR->Structure_Confirmation Functional Groups NMR->Structure_Confirmation Connectivity Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation Molecular Weight UV->Purity_Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for Spectroscopic Characterization.

This logical flow demonstrates how different spectroscopic techniques are employed in concert to provide a comprehensive structural elucidation and purity assessment of a target sulfonamide compound. Each technique yields complementary information, from the identification of functional groups by IR to the detailed atomic connectivity from NMR and the molecular weight from mass spectrometry.

References

A Comparative Guide to the Quantitative Analysis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, is crucial for researchers, scientists, and drug development professionals in ensuring product quality, determining pharmacokinetic profiles, and conducting metabolic studies. This guide provides a comparative overview of various analytical techniques suitable for the quantitative analysis of this compound in a mixture, complete with experimental data from analogous sulfonamide analyses and detailed methodologies.

A variety of analytical methods are available for the determination of sulfonamides, each offering distinct advantages in terms of sensitivity, selectivity, and efficiency.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are among the most established techniques.[1] More recently, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have gained prominence due to their superior sensitivity and specificity.

Comparison of Analytical Methods

The choice of an analytical method is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. Below is a comparative summary of the most common techniques used for sulfonamide analysis, with expected performance characteristics applicable to this compound.

MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (%RSD)
HPLC-UV 10 - 50 µg/kg30 - 150 µg/kg20 - 1000 µg/kg[2]80 - 110%< 10%
HPLC-FLD 0.02 - 0.39 ng/g[3]0.25 - 1.30 ng/g[3]1 - 200 ng/mL76.8 - 95.2%[3]1.5 - 4.7%[3]
GC-ECD 0.01 - 0.05 ppm[4]0.03 - 0.15 ppm0.002 - 0.05%[5]84.3 - 99.2%[4]< 15%
CE-UV 0.3 - 0.6 µg/L[6]1.0 - 2.0 µg/L1 - 100 µg/mL52.2 - 109.2%[6]< 13.4%[6]
LC-MS/MS 0.1 - 1 µg/kg0.3 - 3 µg/kg1 - 2500 ng/mL[7]99.5 - 110.6%[7]< 15%[7]

Note: The data presented in this table are derived from studies on various sulfonamides and are intended to provide a general comparison. Method validation for this compound is essential to establish specific performance characteristics.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for the specific sample matrix and analytical instrumentation.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of sulfonamides.

Sample Preparation (QuEChERS Method):

  • Homogenize 5 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and add it to a dispersive SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out (QuEChERS) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

HPLC-UV analysis workflow for this compound.

2. Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, but often requires derivatization of the analyte to increase its volatility.

Sample Preparation and Derivatization:

  • Extract the sample as described in the HPLC-UV section (steps 1-4).

  • Evaporate a 1 mL aliquot of the supernatant to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., diazomethane in ether or N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the residue.[4]

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

Chromatographic Conditions:

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of the derivatized analyte.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. Capillary Electrophoresis with UV Detection (CE-UV)

CE is an alternative separation technique that offers high efficiency and requires minimal solvent consumption.[8]

Sample Preparation:

  • Sample extraction can be performed as described for HPLC-UV (steps 1-4).

  • The final extract can be diluted with the background electrolyte before injection.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: A buffer solution, such as sodium borate, at an optimized pH.[8]

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector at the appropriate wavelength.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for trace-level quantification.

Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, often involving a simple protein precipitation for cleaner samples or a more extensive SPE for complex matrices.[7]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UHPLC system is often preferred for faster analysis and better resolution.

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: A gradient of acetonitrile or methanol and water with a modifier like formic acid or ammonium formate.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Method_Selection Start Start: Select Analytical Method Sensitivity High Sensitivity Required? Start->Sensitivity Volatility Analyte Volatile/Derivatizable? Start->Volatility Matrix Complex Matrix? Sensitivity->Matrix Yes HPLCUV HPLC-UV Sensitivity->HPLCUV No LCMS LC-MS/MS Matrix->LCMS Yes HPLCFLD HPLC-FLD Matrix->HPLCFLD No GCMS GC-MS Volatility->GCMS Yes CE Capillary Electrophoresis Volatility->CE No

References

performance comparison of dyes synthesized from 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical step in experimental design. This guide provides a detailed performance comparison of dyes synthesized from sulfonamide-containing precursors, with a specific focus on derivatives of the 5-amino-2-methyl-N-phenylbenzenesulfonamide scaffold. We present key photophysical data, outline experimental protocols for performance evaluation, and visualize relevant biological and experimental workflows.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is characterized by several key photophysical parameters. Below is a summary of these metrics for a representative sulfonamide-based azo dye, C.I. Acid Yellow 25, and a selection of commonly used alternative fluorescent dyes from different structural classes. This allows for a direct comparison of their suitability for various applications.

Dye ClassSpecific DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Sulfonamide Azo Dye C.I. Acid Yellow 25392~412-437[1]13,200 (at 259 nm)Not widely reported
Coumarin Coumarin 1375[2]456[2]~10,000 - 25,0000.5 - 0.9
Rhodamine Rhodamine 6G528551~116,000~0.95
Cyanine Cy5649[3]666[3]250,000[3]0.20[3]

In-Depth Experimental Protocols

To ensure reproducible and comparable performance data, standardized experimental protocols are essential. Here, we detail the methodologies for determining two critical performance indicators: fluorescence quantum yield and photostability.

Determining Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely adopted approach.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, water, cyclohexane)

  • Fluorescent standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Dye sample of interest

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes of the plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Assessing Photostability

Photostability refers to a dye's resistance to photodegradation or photobleaching upon exposure to light. A common metric is the time it takes for the fluorescence intensity to decrease to half its initial value (t₁/₂).

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., EMCCD or sCMOS)

  • Microscope slides and coverslips

  • Mounting medium (optional)

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescently labeled specimen (e.g., stained cells, dye solution in a polymer film).

  • Microscope Setup:

    • Select the appropriate excitation and emission filters for the dye.

    • Adjust the illumination intensity to a level relevant to the intended application.

  • Image Acquisition: Acquire a time-lapse series of images at a constant frame rate until the fluorescence intensity has significantly diminished.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within a region of interest (ROI) for each image in the series.

    • Correct for background fluorescence.

    • Normalize the intensity at each time point to the initial intensity.

    • Plot the normalized intensity versus time.

    • The time at which the intensity reaches 50% of the initial value is the photobleaching half-life (t₁/₂).

Visualizing Workflows and Pathways

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Sulfonamide-based fluorescent probes can be utilized to visualize components of cellular signaling pathways. The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling cascade, a crucial pathway in cellular communication and a common target in drug development.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow: Immunofluorescence Microscopy

A common application for fluorescent dyes is in immunofluorescence microscopy, where they are conjugated to antibodies to visualize specific cellular targets. The following diagram outlines a typical indirect immunofluorescence workflow.

Immunofluorescence_Workflow start Start: Cells/Tissue Section fixation 1. Fixation (e.g., Formaldehyde) start->fixation permeabilization 2. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., BSA) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 5. Secondary Antibody (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting 6. Mounting wash2->mounting imaging 7. Fluorescence Microscopy mounting->imaging

Caption: A typical workflow for indirect immunofluorescence microscopy.

References

alternative reagents to 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the synthesis of N-aryl sulfonamides is a cornerstone for the development of a wide array of therapeutic agents. The reagent 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide represents a classical building block within this chemical space. However, the continuous drive for improved efficiency, milder reaction conditions, and enhanced molecular properties has led to the exploration of alternative reagents and synthetic strategies. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic routes for their drug discovery and development endeavors.

Executive Summary

This guide explores two primary categories of alternatives to classically used N-aryl sulfonamides like this compound:

  • Bioisosteric Replacements: These are functional groups or molecules that have similar physical and chemical properties to the sulfonamide moiety, leading to comparable biological activity but with potentially improved pharmacokinetic profiles. Key examples include N-acylsulfonamides and sulfonimidamides .

  • Alternative Synthetic Methodologies: These approaches utilize different reagents and catalysts to construct the N-aryl sulfonamide scaffold, often under milder and more efficient conditions than traditional methods. A prominent example is the copper-catalyzed N-arylation of sulfonamides .

The following sections will delve into the performance of these alternatives, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear comparison.

Bioisosteric Replacements: Expanding Chemical Space and Tuning Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties.[1] For the sulfonamide functional group, several bioisosteres have emerged as valuable alternatives.

N-Acylsulfonamides

N-acylsulfonamides are structurally similar to sulfonamides but feature an additional carbonyl group, which can lead to new interactions within a biological target's active site.[2] This modification has been shown to significantly enhance potency in some cases. For instance, in the development of HCV NS3 protease inhibitors, the incorporation of an acyl sulfonamide resulted in a 50-fold increase in potency compared to the parent carboxylic acid.[1]

Advantages of N-Acylsulfonamides:

  • Enhanced Potency: The additional carbonyl group can form new hydrogen bonds, increasing binding affinity.[1]

  • Improved Physicochemical Properties: N-acylsulfonamides can offer a different acidity profile compared to traditional sulfonamides.[3]

  • Efficient Synthesis via Sulfo-Click Reaction: This modern synthetic method provides a rapid and high-yielding route to N-acylsulfonamides.[2]

Experimental Data Summary: Sulfo-Click Reaction

The "sulfo-click" reaction between a sulfonyl azide and a thioacid is a highly efficient, catalyst-free method for synthesizing N-acylsulfonamides, often complete within minutes with high yields.[2]

EntrySulfonyl AzideThioacidProductYield (%)Reference
14-Acetamidobenzenesulfonyl azideThiobenzoic acidN-(phenylcarbonyl)-4-acetamidobenzenesulfonamide>95[2]
24-Aminobenzenesulfonyl azide4-Methoxythiobenzoic acidN-(4-methoxybenzoyl)-4-aminobenzenesulfonamide>95[2]
34-Acetamidobenzenesulfonyl azide2-Thiophenecarbothioic acidN-(2-thenoyl)-4-acetamidobenzenesulfonamide>95[2]

Experimental Protocol: Synthesis of N-Acylsulfonamides via Sulfo-Click Reaction

  • Materials: Sulfonyl azide derivative (1.0 equiv.), thioacid derivative (1.0 equiv.), sodium bicarbonate (NaHCO₃), Water/NMP (N-Methyl-2-pyrrolidone) mixture (1:3).[2]

  • Procedure: To a solution of the thioacid in a 1:3 H₂O/NMP mixture, add the sulfonyl azide and NaHCO₃. Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes, as monitored by RP-HPLC. The product is then purified by preparative RP-HPLC and lyophilized to yield the desired N-acylsulfonamide.[2]

Sulfo_Click_Reaction sulfonyl_azide Sulfonyl Azide (R-SO₂N₃) product N-Acylsulfonamide (R-SO₂NHCOR') sulfonyl_azide->product thioacid Thioacid (R'-COSH) thioacid->product reagents NaHCO₃ H₂O/NMP n2 N₂ product->n2 + caption Sulfo-Click Reaction Workflow

Sulfo-Click Reaction Workflow
Sulfonimidamides

Sulfonimidamides are bioisosteres of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. This substitution introduces a chiral center at the sulfur atom and provides an additional vector for chemical modification.[4]

Advantages of Sulfonimidamides:

  • Improved Physicochemical Properties: Sulfonimidamides can lead to decreased lipophilicity and plasma protein binding, along with increased solubility compared to their sulfonamide counterparts.[4]

  • Novel Biological Interactions: The imine nitrogen can act as a hydrogen bond donor or be further substituted to explore new interactions with target proteins.[4]

A proof-of-concept study using γ-secretase inhibitors demonstrated that sulfonimidamides act as effective bioisosteres for sulfonamides, imparting desirable pharmacokinetic properties.[4]

Alternative Synthetic Methodologies: Greener and More Efficient Routes

Traditional synthesis of N-aryl sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can require harsh conditions and generate potentially genotoxic byproducts.[5][6] Modern catalytic methods offer milder and more environmentally friendly alternatives.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is a significant advancement that often uses water as a solvent and avoids the need for expensive palladium catalysts and ligands.[5] This method is characterized by high yields, simple workup procedures, and a broad substrate scope.[5]

Experimental Data Summary: Copper-Catalyzed N-Arylation

EntrySulfonamideArylboronic AcidCatalystBaseSolventYield (%)Reference
1BenzenesulfonamidePhenylboronic acidCu(OAc)₂·H₂OK₂CO₃Water92[5]
2Methanesulfonamide4-Methoxyphenylboronic acidCu(OAc)₂·H₂OK₂CO₃Water94[5]
3p-Toluenesulfonamide3-Chlorophenylboronic acidCu(OAc)₂·H₂OK₂CO₃Water88[5]

Experimental Protocol: Copper-Catalyzed N-Arylation of Sulfonamides

  • Materials: Sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (5 mol%), K₂CO₃ (2.0 mmol), water (3 mL).[5]

  • Procedure: A mixture of the sulfonamide, arylboronic acid, Cu(OAc)₂·H₂O, and K₂CO₃ in water is stirred and refluxed for the appropriate time (typically a few hours). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.[5]

Copper_Catalyzed_Arylation sulfonamide Sulfonamide (R-SO₂NHR') product N-Aryl Sulfonamide (R-SO₂NR'Ar) sulfonamide->product arylboronic_acid Arylboronic Acid (Ar-B(OH)₂) arylboronic_acid->product catalyst Cu(OAc)₂·H₂O base K₂CO₃ solvent Water (Reflux) caption Copper-Catalyzed N-Arylation Workflow

Copper-Catalyzed N-Arylation Workflow

Logical Comparison of Alternatives

The choice of an alternative reagent or synthetic method depends on the specific goals of the research. The following diagram illustrates a decision-making process for selecting an appropriate alternative.

Decision_Tree start Need Alternative to Classical N-Aryl Sulfonamide Synthesis q1 Primary Goal? start->q1 a1 Improve Biological Properties/Explore New Chemical Space q1->a1 Bio-properties a2 Improve Synthesis Efficiency/Greenness q1->a2 Synthesis q2 Desired Property Modification? a1->q2 r3 Consider Copper-Catalyzed N-Arylation a2->r3 a3 Increase Potency/ Introduce H-Bonding q2->a3 Potency a4 Improve Solubility/ PK Properties q2->a4 Solubility r1 Consider N-Acylsulfonamides (via Sulfo-Click) a3->r1 r2 Consider Sulfonimidamides a4->r2 caption Decision Framework for Alternatives

Decision Framework for Alternatives

Conclusion

While this compound and similar reagents have been instrumental in the synthesis of numerous important compounds, the field of synthetic chemistry offers a rich toolbox of alternatives. Bioisosteric replacements like N-acylsulfonamides and sulfonimidamides provide avenues to fine-tune the biological and pharmacokinetic properties of molecules. Concurrently, alternative synthetic methodologies such as copper-catalyzed N-arylation offer greener, more efficient, and often higher-yielding routes to the N-aryl sulfonamide scaffold. By considering the comparative data and protocols presented in this guide, researchers can make informed decisions to accelerate their research and development programs.

References

Safety Operating Guide

Safe Disposal of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with caution, treating it as hazardous waste in the absence of definitive data to the contrary.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound. This includes the pure compound, contaminated labware (such as vials, pipette tips, and weighing boats), and any solutions containing the chemical. This waste must be kept separate from other laboratory waste streams to prevent inadvertent chemical reactions.[1][2][3]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1][2] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste. Ensure the container is in good condition with a secure, leak-proof lid.

Step 3: Labeling

The waste container must be clearly labeled as "Hazardous Waste." The label should include:

  • The full chemical name: "this compound"

  • The CAS Number: "51123-09-2"

  • An approximate concentration and quantity of the waste.[1][2]

  • Any known hazard warnings (e.g., "Irritant," "Handle with Caution").

Step 4: Storage

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents. The SAA should be under the direct control of laboratory personnel and inspected regularly for any signs of leakage or container degradation.

Step 5: Professional Disposal

Never dispose of this compound down the drain or in the regular solid waste.[2][4] Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5] Provide the disposal company with all available information regarding the chemical waste.

Step 6: Decontamination of Labware

Any reusable labware that has come into contact with the compound must be thoroughly decontaminated. A common procedure is to rinse the labware with a suitable solvent (such as ethanol or acetone) to dissolve the residue, followed by a thorough washing with soap and water. The initial solvent rinse must be collected and disposed of as hazardous waste.[2]

Step 7: Empty Container Disposal

Empty containers that previously held this compound should also be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.[2][6] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[2][6] After proper decontamination, the original label on the container should be completely defaced or removed before disposal or recycling in accordance with your institution's policies.[6]

Data Presentation: Disposal Considerations

As specific quantitative data for this compound is not available, the following table summarizes the key qualitative considerations for its disposal.

ParameterGuidelineSource
Waste Classification Treat as Hazardous WasteGeneral Best Practice
Solid Waste Collect in a designated, sealed, and labeled hazardous waste container.[5]
Liquid Waste (Solutions) Collect in a designated, sealed, and labeled hazardous waste container.[5]
Drain Disposal Prohibited.[2][4]
Incompatible Materials Store separately from strong oxidizing agents.[1]
Empty Containers Must be triple-rinsed; collect rinsate as hazardous waste.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid reusable_labware Reusable Labware waste_type->reusable_labware Reusable containerize Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize decontaminate Decontaminate Labware (Triple Rinse with Solvent) reusable_labware->decontaminate store Store in Designated Satellite Accumulation Area containerize->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->containerize disposal Arrange for Pickup by Licensed Waste Contractor store->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Personal protective equipment for handling 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide (CAS Number: 51123-09-2). The following procedures are based on best practices for handling aromatic sulfonamides and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular substance. It is imperative to supplement this guidance with a thorough internal risk assessment and to consult with a certified safety professional before commencing any work.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
CAS Number 51123-09-2
Molecular Formula C₁₅H₁₈N₂O₂S
Molecular Weight 290.38 g/mol
Melting Point 108 °C
Boiling Point (Predicted) 472.3 ± 55.0 °C
Density (Predicted) 1.250 ± 0.06 g/cm³

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification/Standard
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for aromatic amines and sulfonamides. Always check manufacturer's glove compatibility charts.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.ANSI Z87.1 or equivalent.
Body Laboratory coatFlame-retardant material is advisable. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.Follow OSHA 29 CFR 1910.134 or equivalent.
Feet Closed-toe shoesMade of a non-porous material.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount for ensuring safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and Prepare Handling Area gather_ppe Gather and Inspect All Required PPE locate_safety Locate Emergency Equipment (Eyewash, Shower, Fire Extinguisher) don_ppe Don Appropriate PPE locate_safety->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer in a Ventilated Enclosure don_ppe->weigh_transfer dissolve Dissolve or Use in Reaction weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After Experiment Completion doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_disposal_pathway Disposal Pathway solid_waste Collect Solid Waste in a Labeled, Sealed Container liquid_waste Collect Contaminated Solvents and Solutions in a Labeled, Sealed Waste Bottle contact_ehs Contact Institutional Environmental Health & Safety (EHS) liquid_waste->contact_ehs For Pickup and Disposal follow_regs Follow Local, State, and Federal Regulations for Hazardous Waste Disposal contact_ehs->follow_regs

Caption: Logical relationship for the disposal of this compound waste.

Disclaimer: This information is provided as a guide and is not a substitute for a formal safety review and risk assessment. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.